CIL56
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c27-24-23-21-15-17(32(28,29)25-11-3-1-4-12-25)7-9-19(21)20-10-8-18(16-22(20)23)33(30,31)26-13-5-2-6-14-26/h7-10,15-16,27H,1-6,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZXEEIUKQGUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of CIL56: An ACC1-Dependent, Non-Apoptotic Cell Death Pathway
Abstract
CIL56 is a novel small molecule that induces a unique form of regulated, non-apoptotic cell death.[1] Extensive research has revealed that the cytotoxic effects of this compound are critically dependent on the activity of Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo fatty acid synthesis.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the key molecular players, signaling pathways, and supporting experimental evidence. It is intended for researchers, scientists, and drug development professionals working in the fields of cell death, cancer biology, and pharmacology.
Introduction: A Novel Form of Non-Apoptotic Cell Death
Regulated cell death (RCD) is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. While apoptosis is the most well-characterized form of RCD, recent discoveries have unveiled a diverse landscape of non-apoptotic cell death pathways, including necroptosis, pyroptosis, and ferroptosis.[1] this compound has been identified as an inducer of a novel, non-apoptotic cell death program that is distinct from these known pathways.[1] At higher concentrations, this compound triggers a necrotic phenotype that cannot be suppressed by known inhibitors of other cell death pathways.[3] However, at lower concentrations, it has been suggested to induce ferroptosis.[3] This guide will focus on the primary, ACC1-dependent mechanism of this compound-induced cell death.
The Central Role of Acetyl-CoA Carboxylase 1 (ACC1)
The primary mechanism of this compound-induced cytotoxicity is intrinsically linked to the activity of Acetyl-CoA Carboxylase 1 (ACC1), an enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] This is the committed step in the biosynthesis of fatty acids.[2]
Several lines of evidence firmly establish the essential role of ACC1 in the lethal action of this compound:
-
Genetic Knockout: CRISPR/Cas9-mediated knockout of the ACACA gene, which encodes for ACC1, in HT-1080 fibrosarcoma cells confers significant resistance to this compound.[2]
-
siRNA Silencing: Silencing of ACACA expression using small interfering RNAs (siRNAs) also results in resistance to this compound.[2]
-
Pharmacological Inhibition: The small molecule inhibitor of ACC1, 5-tetradecyloxy-2-furonic acid (TOFA), effectively suppresses this compound-induced cell death.[1][2]
Conversely, this compound-induced cell death is not inhibited by Ferrostatin-1 (Fer-1), a potent inhibitor of ferroptosis, highlighting the unique nature of this cell death pathway.[1][2]
Proposed Signaling Pathway of this compound-Induced Cell Death
The current model for this compound's mechanism of action posits that it stimulates the activity of ACC1 or an upstream component of the fatty acid synthesis pathway.[1] This leads to an overproduction of malonyl-CoA, a key metabolite that acts as a negative regulator of mitochondrial β-oxidation.[1] The inhibition of fatty acid breakdown, coupled with ongoing fatty acid synthesis, results in a significant accumulation of various fatty acid species within the cell.[1] This profound disruption of lipid metabolism is believed to be the ultimate driver of cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound's mechanism of action.
Table 1: Compound Concentrations in Key Experiments
| Compound | Cell Line | Concentration | Purpose | Reference |
| This compound | KBM7 | 5.5 µM | Genetic Screen | [1] |
| This compound | HT-1080 | 6.5 µM | Metabolomics | [1] |
| TOFA | HT-1080 | 4 µM | Inhibition of ACC1 (Metabolomics) | [1] |
| TOFA | HT-1080 | 5 µM | Inhibition of ACC1 (Viability Assay) | [1] |
| Ferrostatin-1 | HT-1080 | 1 µM | Inhibition of Ferroptosis | [1] |
Table 2: Metabolomic Changes in HT-1080 Cells Treated with this compound
| Metabolite Class | Number of Altered Metabolites | Direction of Change | Reversibility with TOFA | Reference |
| Total Metabolites | 141 (out of 298) | 82 increased, 59 decreased | Complete | [1] |
| Fatty Acids | All detectable long-chain saturated, monounsaturated, and polyunsaturated | Increased | Complete | [1] |
Detailed Experimental Protocols
Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound and the protective effects of inhibitors.
-
Cell Seeding: Seed HT-1080 cells in 384-well plates at a density of 1,000 cells per well in 40 µL of culture medium.
-
Compound Preparation: Prepare a 2-fold, 12-point dilution series of this compound in DMSO. Further dilute the compound solutions with culture medium.
-
Treatment: Add the diluted this compound and/or inhibitors (e.g., 5 µM TOFA, 1 µM Fer-1) to the cell cultures.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: Assess cell viability using a fluorescent indicator such as Alamar Blue. Measure fluorescence on a plate reader (excitation/emission ~560/590 nm).
-
Data Analysis: Normalize the fluorescence readings to vehicle-treated control wells to determine the percentage of cell viability.
CRISPR/Cas9-Mediated Gene Knockout
This protocol is used to generate cell lines lacking specific genes to test their involvement in this compound-induced cell death.
-
Transfection: Transfect HT-1080 cells with a plasmid encoding Cas9 and a short guide RNA (sgRNA) targeting the gene of interest (e.g., ACACA), along with a plasmid encoding a fluorescent reporter (e.g., turboGFP).
-
Cell Sorting: After 48 hours, sort individual GFP-positive cells into separate wells of a 96-well plate using flow cytometry.
-
Colony Expansion: Allow single cells to grow into clonal populations.
-
Screening: Screen the individual clones for resistance to a lethal concentration of this compound.
-
Genomic DNA Analysis: For resistant clones, purify genomic DNA and amplify the targeted region by PCR. Sequence the PCR product to confirm the presence of mutations that disrupt gene function.
Metabolite Profiling
This protocol is used to identify and quantify changes in the cellular metabolome upon treatment with this compound.
-
Cell Treatment: Culture HT-1080 cells and treat with this compound (6.5 µM) and/or TOFA (4 µM) for 8 hours.
-
Metabolite Extraction:
-
Quench metabolic activity by placing the culture dish on dry ice and adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the metabolite extracts using mass spectrometry (e.g., GC-MS or LC-MS).
-
Data Processing: Identify and quantify metabolites by comparing the data to a library of known compounds. Perform statistical analysis to identify significant changes in metabolite levels between different treatment groups.
Experimental and Logical Workflow Diagrams
Conclusion and Future Directions
The collective evidence strongly supports a model in which this compound induces a novel form of non-apoptotic cell death by stimulating ACC1 activity, leading to the accumulation of fatty acids and a catastrophic disruption of lipid metabolism. This unique mechanism of action presents a potential new avenue for therapeutic intervention, particularly in cancers that are resistant to traditional apoptosis-inducing agents.
Future research should focus on several key areas:
-
Direct Target Identification: Precisely identifying the direct molecular target(s) of this compound will be crucial for a complete understanding of its mechanism and for the development of more potent and specific analogs.
-
Downstream Effector Pathways: Elucidating the specific molecular events that occur downstream of fatty acid accumulation to execute cell death will provide further insights into this novel pathway.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety of this compound and its analogs in preclinical animal models is a critical next step in assessing its therapeutic potential.
-
Biomarker Development: Identifying biomarkers that can predict sensitivity to this compound could enable the selection of patient populations most likely to benefit from this therapeutic strategy.
By addressing these questions, the full therapeutic potential of targeting this unique, ACC1-dependent cell death pathway can be realized.
References
Unraveling a Novel Axis of Programmed Cell Death: A Technical Guide to the CIL56-Induced Non-Apoptotic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of regulated cell death extends far beyond the well-trodden path of apoptosis. The discovery of alternative, non-apoptotic cell death modalities has opened new avenues for therapeutic intervention, particularly in cancers that have developed resistance to traditional apoptosis-inducing agents. One such novel pathway is triggered by the small molecule Caspase-Independent Lethal 56 (CIL56). This technical guide provides an in-depth exploration of the this compound-induced non-apoptotic cell death pathway, detailing the core molecular machinery, presenting key quantitative data, outlining experimental protocols for its investigation, and visualizing the intricate signaling networks. This pathway is biochemically distinct from other known forms of regulated cell death, including necroptosis and ferroptosis, and is characterized by its dependence on lipid metabolism.[1][2][3][4] A similar mechanism of action has also been attributed to the clinical drug candidate tegavivint, highlighting the potential therapeutic relevance of this pathway.[1][2]
The Core Signaling Pathway
This compound-induced non-apoptotic cell death is initiated through a unique mechanism that converges on the disruption of lipid homeostasis. Unlike apoptosis, this pathway does not involve the activation of caspases 3 and 7.[1] Instead, it is critically dependent on the interplay of several key proteins involved in fatty acid metabolism and protein acylation.
At the heart of this pathway lies the enzyme trans-2,3-enoyl-CoA reductase (TECR) .[1][2][5] While canonically involved in the synthesis of very-long-chain fatty acids, in the context of this compound-induced cell death, TECR's crucial role is in the synthesis of the saturated long-chain fatty acid, palmitate.[1][2] This is supported by the observation that disruption of the TECR gene confers resistance to this compound-induced cell death.[5] The pathway is also promoted by Acetyl-CoA Carboxylase 1 (ACC1) , the rate-limiting enzyme in de novo fatty acid synthesis, and can be suppressed by the ACC inhibitor 5-(tetradecyloxy)-2-furoic acid (TOFA).[6]
Another essential component of the this compound-induced death machinery is a protein S-acyltransferase complex composed of the enzyme zinc finger DHHC-type palmitoyltransferase 5 (ZDHHC5) and its accessory subunit Golgin A7 (GOLGA7) .[3][4][7] This complex is localized to the plasma membrane and is essential for the lethal effects of this compound.[3][4] It is hypothesized that this compound may inhibit anterograde protein transport from the Golgi apparatus, which becomes lethal in the presence of ongoing retrograde protein trafficking from the plasma membrane, a process dependent on the ZDHHC5-GOLGA7 complex.[3][4]
The culmination of this signaling cascade appears to be a significant increase in the levels of palmitate, which is then incorporated into ceramide species, specifically palmitoyl-ceramide.[5] Preliminary lipidomic analyses have revealed a dramatic increase in palmitoyl-ceramide following this compound treatment, suggesting its potential role as an executioner molecule in this novel cell death pathway.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and related compounds that induce this non-apoptotic cell death pathway.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Cell Line | Assay Type | IC50 / Lethal Concentration | Reference |
| This compound | HT-1080 | Cell Viability | ~5.5 µM | [6] |
| This compound | HT-1080 | Cell Viability | ~6.5 µM | [6] |
| Tegavivint | HT-1080 | Cell Viability | Not Specified | [1][2] |
Table 2: Genetic Determinants of this compound Sensitivity
| Gene | Modulation | Effect on this compound-induced Cell Death | Cell Line | Experimental Approach | Reference |
| TECR | Knockout | Resistance | HAP1 | CRISPR-Cas9 Screen | [5] |
| ACACA (ACC1) | Knockout | 5-fold Resistance | HT-1080 | CRISPR/Cas9 | [6] |
| ACACA (ACC1) | siRNA Silencing | Resistance | HT-1080 | siRNA | [6] |
| ZDHHC5 | Knockout | Resistance | Not Specified | Chemical Genetic Screen | Not Specified |
| GOLGA7 | Knockout | Resistance | Not Specified | Chemical Genetic Screen | Not Specified |
Table 3: Effect of Chemical Modulators on this compound-Induced Cell Death
| Modulator | Target | Effect on this compound-induced Cell Death | Concentration | Cell Line | Reference |
| TOFA | ACC1 | Suppression | 4 µM / 5 µM | HT-1080 | [6] |
| Ferrostatin-1 | Ferroptosis Inhibitor | No Suppression | 1 µM | HT-1080 | [6] |
| Q-VD-OPh | Pan-caspase inhibitor | No Suppression | Not Specified | HT-1080 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound-induced non-apoptotic cell death pathway.
Cell Viability Assay (High-Throughput Imaging)
This protocol is for quantifying drug-induced cell death using automated microscopy and image analysis.
Materials:
-
Cell line of interest (e.g., HT-1080 fibrosarcoma)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
384-well clear-bottom black plates
-
This compound and other test compounds
-
Hoechst 33342 (for nuclear staining)
-
Propidium Iodide (PI) or other cell-impermeable DNA dye
-
Automated fluorescence microscope with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., CellProfiler, ImageJ)
Procedure:
-
Seed cells in a 384-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 500-1000 cells per well).
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound and other compounds in complete growth medium.
-
Add the compounds to the cells. Include vehicle-only wells as a negative control and a positive control for cell death (e.g., staurosporine (B1682477) for apoptosis).
-
Incubate the plate in the automated microscope for the desired time course (e.g., 24-48 hours).
-
At the end of the incubation, add Hoechst 33342 and PI to each well to final concentrations of 1 µg/mL and 0.5 µg/mL, respectively. Incubate for 15-30 minutes at 37°C.
-
Acquire images using the automated microscope. Use appropriate filter sets for Hoechst 33342 (blue channel) and PI (red channel).
-
Analyze the images to count the total number of cells (Hoechst-positive nuclei) and the number of dead cells (PI-positive nuclei).
-
Calculate the lethal fraction as (PI-positive cells / Hoechst-positive cells).
-
Plot the lethal fraction against the compound concentration and fit a dose-response curve to determine the IC50 value.
Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines a general workflow for identifying genes that regulate sensitivity to this compound.
Materials:
-
Cas9-expressing cell line (e.g., HAP1 or HT-1080)
-
GeCKO (Genome-scale CRISPR Knockout) library or similar
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction reagent
-
Puromycin (B1679871) for selection
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the CRISPR library, packaging, and envelope plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Library Transduction: Transduce the Cas9-expressing target cells with the lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive only one sgRNA. A sufficient number of cells should be transduced to achieve at least 100-fold coverage of the library.
-
Antibiotic Selection: Select transduced cells with puromycin to eliminate non-transduced cells.
-
Cell Population Expansion: Expand the selected cell population. Collect a sample of cells for genomic DNA extraction to represent the initial sgRNA distribution (time point zero).
-
This compound Treatment: Treat the remaining cell population with a concentration of this compound that results in significant but incomplete cell death.
-
Selection of Resistant Cells: Continue to culture the cells in the presence of this compound, allowing the resistant cells to grow out.
-
Genomic DNA Extraction: Harvest the resistant cell population and extract genomic DNA.
-
sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA of both the initial and resistant cell populations using PCR.
-
Data Analysis: Sequence the amplified sgRNA libraries and analyze the data to identify sgRNAs that are enriched in the resistant population compared to the initial population. Genes targeted by these enriched sgRNAs are considered potential regulators of this compound-induced cell death.
Immunoblotting
This protocol is for detecting the expression of key proteins in the this compound pathway.
Materials:
-
Cells treated with this compound at various time points
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TECR, anti-ACC1, anti-ZDHHC5, anti-GOLGA7, anti-cleaved caspase-3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Lipidomics/Metabolite Profiling
This protocol provides a general workflow for analyzing changes in lipid and metabolite profiles upon this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
Methanol, chloroform, and water (LC-MS grade)
-
Internal standards for various lipid classes
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Data analysis software for lipidomics
Procedure:
-
Metabolite Extraction: Quench the metabolism of the cells rapidly (e.g., with liquid nitrogen). Extract lipids and metabolites using a biphasic extraction method (e.g., Folch or Bligh-Dyer method) with a mixture of chloroform, methanol, and water. Spike in internal standards before extraction for quantification.
-
Phase Separation: Centrifuge the samples to separate the organic (lipid-containing) and aqueous (polar metabolite-containing) phases.
-
Sample Preparation: Dry down the separated phases and reconstitute them in an appropriate solvent for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using a suitable LC-MS method. For lipids, reverse-phase chromatography is commonly used. For polar metabolites, HILIC or ion-pairing chromatography may be employed.
-
Data Processing: Process the raw LC-MS data to identify and quantify lipids and metabolites. This involves peak picking, alignment, and identification against a database.
-
Statistical Analysis: Perform statistical analysis to identify lipids and metabolites that are significantly altered by this compound treatment.
Logical Relationships of Key Molecular Players
The following diagram illustrates the logical dependencies and relationships between the key molecules identified in the this compound-induced non-apoptotic cell death pathway.
Conclusion
The this compound-induced non-apoptotic cell death pathway represents a novel and therapeutically promising area of research. Its unique dependence on lipid metabolism and protein acylation distinguishes it from other forms of programmed cell death and offers a potential strategy to overcome resistance to conventional cancer therapies. The experimental approaches outlined in this guide provide a framework for further investigation into this pathway, with the ultimate goal of translating these fundamental discoveries into new and effective treatments for a range of diseases. Further research is needed to fully elucidate the downstream effectors of palmitoyl-ceramide and the precise mechanism by which the ZDHHC5-GOLGA7 complex contributes to cell death.
References
- 1. A clinical drug candidate that triggers non-apoptotic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tegavivint triggers TECR-dependent nonapoptotic cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A ZDHHC5-GOLGA7 Protein Acyltransferase Complex Promotes Nonapoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Dissection of the Zdhhc5-GOLGA7 Protein Palmitoylation Complex | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
The Role of Lipid Metabolism in CIL56-Induced Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspase-independent lethal 56 (CIL56) is a small molecule that triggers a novel, non-apoptotic form of regulated cell death.[1][2][3] Emerging research has illuminated the central role of lipid metabolism in the mechanism of this compound-induced cytotoxicity.[1][4] This technical guide provides an in-depth analysis of the signaling pathways, key molecular players, and experimental findings that connect lipid metabolism to this unique cell death modality. Quantitative data from seminal studies are summarized, detailed experimental protocols are provided, and critical pathways are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of oncology and cell death.
Introduction: this compound and a Novel Cell Death Pathway
This compound induces a form of regulated cell death that is distinct from well-characterized pathways such as apoptosis, necroptosis, and pyroptosis.[1][3] This cell death mechanism is characterized by its independence from caspases, key mediators of apoptosis.[5] Studies have shown that at lower concentrations, this compound can induce ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.[5][6] However, at higher concentrations, it activates a distinct, non-suppressible cell death program, highlighting a complex mechanism of action.[6] The elucidation of this pathway has significant implications for the development of novel cancer therapeutics, particularly for tumors resistant to conventional apoptosis-inducing agents.[7][8][9]
The Central Role of De Novo Fatty Acid Synthesis
A critical finding in understanding this compound's mechanism of action is its dependence on de novo fatty acid synthesis.[1] The rate-limiting enzyme in this pathway, Acetyl-CoA Carboxylase 1 (ACC1), has been identified as a key sensitizing factor for this compound-induced cell death.[1][4]
ACC1 as a Key Determinant of this compound Sensitivity
ACC1 catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in the synthesis of fatty acids.[1][4] Genetic and pharmacological inhibition of ACC1 has been shown to confer significant resistance to this compound.[1][4]
-
Genetic Knockout: CRISPR/Cas9-mediated knockout of the ACACA gene (encoding ACC1) in HT-1080 cells resulted in a 5-fold increase in resistance to this compound.[1][4]
-
siRNA Silencing: Silencing of ACACA using two independent siRNAs also led to resistance against this compound.[1][4]
-
Pharmacological Inhibition: The ACC1 inhibitor 5-tetradecyloxy-2-furonic acid (TOFA) effectively suppresses this compound-induced cell death.[1][4]
These findings strongly suggest that the cytotoxic effects of this compound are mediated by a product or process downstream of ACC1.
This compound-Induced Accumulation of Fatty Acids
Metabolomic analyses of cells treated with this compound reveal a significant accumulation of various fatty acid species. This accumulation is dependent on ACC1 activity, as it is reversed by co-treatment with TOFA.[1]
Table 1: Metabolomic Changes Induced by this compound in HT-1080 Cells
| Metabolite Class | Change upon this compound Treatment | Effect of TOFA Co-treatment |
| Total Metabolites | 141 significantly altered (82 increased, 59 decreased) | No significant alteration compared to vehicle |
| Long Chain Saturated Fatty Acids | Striking accumulation | Accumulation reversed |
| Monounsaturated Fatty Acids | Striking accumulation | Accumulation reversed |
| Polyunsaturated Fatty Acids | Striking accumulation | Accumulation reversed |
Data summarized from a study on HT-1080 cells treated with 6.5 μM this compound ± 4 μM TOFA.[1]
The accumulation of both saturated and unsaturated fatty acids suggests that this compound may not only stimulate fatty acid synthesis but could also inhibit their breakdown through processes like mitochondrial β-oxidation.[1] A plausible model is that this compound enhances the ACC1-dependent production of malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation.
The Sphingosine-to-Glycerophospholipid Pathway and TECR
Further genetic screening identified another crucial player in this compound-induced cell death: trans-2-enoyl-CoA reductase (TECR).[2] TECR is an enzyme localized to the endoplasmic reticulum and is known for its role in the synthesis of very long-chain fatty acids (VLCFAs).[2]
TECR's Non-Canonical Role
While TECR is involved in VLCFA synthesis, this function appears to be dispensable for this compound-induced cell death.[2] Instead, TECR plays a non-canonical role in the conversion of sphingosine (B13886) to palmitate within the sphingosine-to-glycerophospholipid pathway.[2] Disruption of the gene encoding TECR renders cells resistant to this compound.[2]
Accumulation of Palmitoyl-Ceramide
Preliminary lipidomic analyses have revealed a dramatic increase in palmitoyl-ceramide levels following this compound treatment.[2] Ceramides are well-known signaling lipids that have long been associated with the induction of cell death.[2][9] This suggests that the accumulation of specific ceramide species, driven by the TECR-dependent conversion of sphingosine to palmitate, is a key event in the execution of this compound-induced cell death.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced Cell Death
The following diagram illustrates the proposed signaling cascade initiated by this compound, highlighting the central roles of ACC1 and TECR.
Caption: Proposed mechanism of this compound-induced cell death.
Experimental Workflow for Investigating this compound's Mechanism
The following diagram outlines a typical experimental workflow used to elucidate the role of lipid metabolism in this compound-induced cell death.
Caption: Workflow for studying this compound's effects.
Detailed Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., HT-1080) in a 96-well plate at a density of 2,500 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, with or without a fixed concentration of an inhibitor (e.g., 4 µM TOFA). Include vehicle-only treated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add a viability reagent such as AlamarBlue or CellTiter-Glo and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure fluorescence or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of viable cells.
CRISPR/Cas9-Mediated Gene Knockout
-
gRNA Design: Design and clone two independent guide RNAs (gRNAs) targeting an early exon of the gene of interest (e.g., ACACA) into a lentiCRISPRv2 vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-containing vector and packaging plasmids (e.g., psPAX2 and pMD2.G) to produce lentivirus.
-
Transduction: Transduce the target cell line (e.g., HT-1080) with the lentiviral particles in the presence of polybrene.
-
Selection: Select for transduced cells using puromycin.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution.
-
Validation: Validate gene knockout in the clonal populations by Western blot analysis for protein expression and Sanger sequencing of the targeted genomic locus.
Metabolomic and Lipidomic Analysis by LC-MS
-
Sample Preparation: Plate cells and treat with this compound as for a viability assay. After the desired incubation period, aspirate the media and wash the cells with ice-cold saline.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate. Centrifuge to pellet cellular debris.
-
LC-MS Analysis: Transfer the supernatant containing the metabolites to an autosampler vial for analysis by liquid chromatography-mass spectrometry (LC-MS). Separate metabolites using a suitable chromatography column and detect them using a high-resolution mass spectrometer.
-
Data Processing: Process the raw data to identify and quantify metabolites by comparing their mass-to-charge ratio and retention time to a library of known standards.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly altered by this compound treatment.
This compound, Ferroptosis, and FIN56
At lower concentrations, this compound has been shown to induce ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[5][6] This effect is suppressible by iron chelators and lipophilic antioxidants.[6]
The investigation into the ferroptosis-inducing activity of this compound led to the development of a more specific and potent analog, FIN56 .[6][10] FIN56 induces ferroptosis through a dual mechanism:
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides and protects against ferroptosis.[6][10]
-
Squalene (B77637) Synthase Activation: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the cholesterol biosynthesis pathway.[6][10] This activation is thought to deplete downstream non-steroidogenic metabolites, such as Coenzyme Q10, which has antioxidant properties.[6][10]
The activity of acetyl-CoA carboxylase (ACC) is also implicated in FIN56-induced GPX4 degradation, further linking de novo fatty acid synthesis to this mode of cell death.[10]
Caption: Dual mechanism of FIN56-induced ferroptosis.
Conclusion and Future Directions
The investigation of this compound has uncovered a novel mechanism of regulated cell death that is intricately linked to lipid metabolism. The dependence of this compound-induced cytotoxicity on ACC1 and TECR highlights the critical role of de novo fatty acid synthesis and sphingolipid metabolism in this process. The accumulation of specific lipid species, such as long-chain fatty acids and palmitoyl-ceramide, appears to be a key executing event. Furthermore, the connection to ferroptosis and the development of the more specific inducer FIN56 have opened new avenues for targeting lipid metabolism in cancer therapy.
Future research should focus on:
-
Identifying the direct molecular target(s) of this compound.
-
Elucidating the precise mechanism by which fatty acid and ceramide accumulation leads to cell death.
-
Investigating the therapeutic potential of this compound and FIN56 in preclinical cancer models, particularly those with altered lipid metabolism.
-
Exploring the interplay between this compound-induced cell death and other metabolic pathways.
A deeper understanding of these processes will be invaluable for the development of novel therapeutic strategies that exploit the metabolic vulnerabilities of cancer cells.
References
- 1. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating Nonapoptotic Cell Death Using Chemical Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New dawn for cancer cell death: Emerging role of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lipid Metabolism, Apoptosis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of CIL56: A Technical Deep Dive into a Novel Cell Death Mechanism
For Immediate Release
[City, State] – [Date] – A novel small molecule, CIL56, has been identified as an inducer of a unique, non-apoptotic cell death pathway, offering a potential new avenue for therapeutic intervention in diseases characterized by uncontrolled cell proliferation, such as cancer. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced cell death, targeted at researchers, scientists, and professionals in drug development. The guide details the pivotal roles of Acetyl-CoA Carboxylase 1 (ACC1) and Trans-2-Enoyl-CoA Reductase (TECR), the perturbation of lipid metabolism, and the critical accumulation of palmitoyl-ceramide.
A Novel Pathway Independent of Classical Apoptosis
This compound triggers a form of regulated cell death that is distinct from apoptosis, necroptosis, and ferroptosis.[1] This caspase-independent lethal mechanism is characterized by its reliance on specific metabolic pathways, distinguishing it from well-trodden cell death cascades.
The investigation into this compound's mechanism of action began with genome-wide CRISPR screens, a powerful tool for identifying genes that regulate cellular processes. These screens pinpointed key players in a novel signaling cascade initiated by this compound.
Core Signaling Axis: ACC1 and the Sphingosine-to-Glycerophospholipid Pathway
The cell's sensitivity to this compound is critically dependent on the enzyme Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo fatty acid synthesis.[2] ACC1 catalyzes the conversion of acetyl-CoA to malonyl-CoA. Cells lacking a functional ACACA gene, which encodes for ACC1, exhibit a significant 5-fold resistance to this compound-induced cell death, underscoring the centrality of this enzyme in the lethal pathway.[2]
Further genetic screening identified Trans-2-Enoyl-CoA Reductase (TECR) as another essential regulator of this compound-induced death.[3] While TECR is known for its role in very long-chain fatty acid (VLCFA) synthesis, its function in this context is non-canonical. This compound-induced cell death does not depend on VLCFA synthesis. Instead, TECR is involved in the sphingosine-to-glycerophospholipid pathway, which is crucial for the lethal effects of this compound.[3] Disruption of the gene encoding TECR confers resistance to this compound.[3]
The signaling cascade initiated by this compound appears to stimulate the activity of ACC1 or an upstream component of the fatty acid synthesis pathway.[2] This leads to an accumulation of fatty acids, potentially through the inhibition of mitochondrial β-oxidation, a process for which the ACC1 product malonyl-CoA acts as a negative regulator.[2]
A key consequence of this metabolic rewiring is a dramatic increase in the levels of palmitoyl-ceramide.[3] Preliminary lipidomic analyses have confirmed this accumulation upon treatment with this compound.[3] Ceramides are a class of lipid molecules that have long been associated with the induction of cell death.
The proposed signaling pathway suggests that this compound treatment leads to ACC1-dependent metabolic changes, which are further modulated by TECR within the sphingosine-to-glycerophospholipid pathway, culminating in the accumulation of cytotoxic levels of palmitoyl-ceramide.
Quantitative Insights into this compound-Induced Cell Death
The following tables summarize the key quantitative data gathered from studies on this compound, providing a clear comparison of its effects under different experimental conditions.
| Cell Line | Genetic Modification | Treatment | Concentration | Effect | Reference |
| HT-1080 | ACACA null (Clone H and P) | This compound | Not specified | 5-fold resistance | [2] |
| KBM7 | Wild-type | This compound | 5.5 μM | Lethal concentration for resistant colony screening | |
| HT-1080 | Wild-type | This compound | 6.5 μM | Used for metabolomic analysis | [2] |
| HT-1080 | Wild-type | TOFA (ACC1 inhibitor) | 5 μM | Suppressed this compound lethality | [2] |
| HT-1080 | Wild-type | Ferrostatin-1 | 1 μM | Did not suppress this compound lethality | [2] |
| Analysis Type | Cell Line | Treatment | Key Findings | Reference |
| Metabolomics | HT-1080 | This compound (6.5 μM) | 82 metabolites significantly increased, 59 significantly decreased | [2] |
| Metabolomics | HT-1080 | This compound (6.5 μM) + TOFA (4 μM) | No significantly altered metabolites compared to vehicle | [2] |
| Lipidomics | Not specified | This compound | Dramatic increase in palmitoyl-ceramide | [3] |
Experimental Protocols
To facilitate further research into this novel cell death mechanism, detailed methodologies for key experiments are provided below.
Genome-Wide CRISPR-Cas9 Loss-of-Function Screen
This protocol outlines the steps for identifying genes that regulate sensitivity to this compound.
1. Library Amplification and Lentivirus Production:
-
Amplify the genome-wide CRISPR-Cas9 knockout library (e.g., GeCKOv2) according to the manufacturer's protocol.
-
Package the amplified library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids.
2. Cell Transduction and Selection:
-
Transduce the target cell line (e.g., A549 cells stably expressing Cas9) with the lentiviral library at a low multiplicity of infection (MOI) to ensure single sgRNA integration per cell.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
3. This compound Treatment and Sample Collection:
-
Treat the mutagenized cell population with a lethal concentration of this compound.
-
Collect surviving cells after a predetermined period.
4. Genomic DNA Extraction and Sequencing:
-
Isolate genomic DNA from both the this compound-treated and untreated control cell populations.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform high-throughput sequencing of the PCR amplicons.
5. Data Analysis:
-
Analyze the sequencing data using software such as Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) to identify sgRNAs that are enriched or depleted in the this compound-treated population compared to the control.[4][5]
Cell Viability Assay (Alamar Blue)
This assay is used to quantify the cytotoxic effects of this compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include vehicle-only wells as a negative control.
3. Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. Alamar Blue Addition and Incubation:
-
Add Alamar Blue reagent to each well, typically at 10% of the culture volume.[1][6][7][8][9]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[6]
5. Fluorescence Measurement:
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[8][9]
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
Metabolomics Analysis
This protocol is for the analysis of metabolic changes in cells treated with this compound.
1. Cell Culture and Treatment:
-
Culture HT-1080 cells to the desired confluency.
-
Treat the cells with this compound (e.g., 6.5 μM) and/or inhibitors (e.g., 4 μM TOFA) for a specified time (e.g., 8 hours).[2]
2. Metabolite Extraction:
-
Quench metabolic activity and extract metabolites using a cold solvent mixture, such as methanol/water.
3. Sample Preparation for LC-MS:
-
Dry the extracts and resuspend them in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
4. LC-MS Analysis:
-
Analyze the samples using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography for separation of metabolites. Both reversed-phase and HILIC chromatography can be used for broad coverage.
5. Data Processing and Analysis:
-
Process the raw mass spectrometry data to identify and quantify metabolites.
-
Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.
-
Use pathway analysis tools to determine the metabolic pathways that are most affected.
Future Directions
The discovery of this compound and its unique mechanism of action opens up new possibilities for therapeutic development. Future research should focus on several key areas:
-
Target Identification: Precisely identifying the direct molecular target(s) of this compound will be crucial for understanding its mode of action and for rational drug design.
-
Downstream Effectors: Elucidating the downstream signaling events that are triggered by the accumulation of palmitoyl-ceramide and lead to the final execution of cell death.
-
In Vivo Efficacy: Evaluating the anti-tumor activity and safety profile of this compound and its analogs in preclinical animal models.
-
Biomarker Development: Identifying biomarkers that can predict sensitivity to this compound, which will be essential for patient stratification in future clinical trials.
The continued investigation of this novel cell death pathway holds significant promise for expanding our arsenal (B13267) of anti-cancer therapies and for providing new insights into the fundamental processes that govern cell life and death.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol of CRISPR-Cas9 knockout screens for identifying ferroptosis regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 7. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. interchim.fr [interchim.fr]
CIL56: A Caspase-Independent Lethal Compound Inducing a Novel Form of Non-Apoptotic Cell Death
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CIL56 is a novel synthetic oxime-containing small molecule that induces a unique form of caspase-independent cell death. This process is distinct from established non-apoptotic pathways such as necroptosis and ferroptosis. The lethal action of this compound is intricately linked to cellular lipid metabolism, specifically requiring the activity of Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo fatty acid synthesis. Furthermore, a recently identified protein acyltransferase complex, composed of ZDHHC5 and GOLGA7, has been shown to be a critical mediator of this compound-induced cytotoxicity, suggesting a mechanism involving disruption of Golgi apparatus function and protein trafficking. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, relevant signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Introduction
The circumvention of apoptosis is a hallmark of cancer, driving the demand for novel therapeutic strategies that induce alternative forms of cell death. Caspase-independent cell death pathways represent a promising avenue for anticancer drug development. This compound has emerged as a significant tool compound for exploring these alternative pathways. It triggers a form of regulated cell death that is not reliant on caspase activation, making it a potential candidate for overcoming apoptosis resistance in cancer cells.
Initial studies identified this compound through screens for compounds that induce non-apoptotic cell death[1]. Subsequent research has revealed a complex mechanism of action involving the perturbation of lipid metabolism and protein trafficking. This guide will delve into the core molecular pathways affected by this compound and provide practical information for researchers investigating this compound.
Mechanism of Action and Signaling Pathways
The cytotoxic effect of this compound is primarily mediated through two interconnected signaling pathways: the ACC1-dependent fatty acid synthesis pathway and the ZDHHC5-GOLGA7 protein acyltransferase complex pathway.
ACC1-Dependent Fatty Acid Synthesis Pathway
This compound-induced cell death is critically dependent on the activity of Acetyl-CoA Carboxylase 1 (ACC1), the enzyme responsible for converting acetyl-CoA to malonyl-CoA, the committed step in de novo fatty acid synthesis[2][3]. Treatment with this compound leads to a significant accumulation of various fatty acid species within the cell[2]. The exact mechanism by which this accumulation leads to cell death is still under investigation, but it is hypothesized to involve lipotoxicity and disruption of cellular membrane integrity.
The pathway can be visualized as follows:
ZDHHC5-GOLGA7 Protein Acyltransferase Complex Pathway
A genome-wide CRISPR screen identified the protein acyltransferase ZDHHC5 and its accessory subunit GOLGA7 as essential for this compound-induced cell death[4][5][6]. This complex is localized to the plasma membrane and is involved in protein S-acylation, a post-translational modification that regulates protein trafficking and function. This compound treatment has been shown to inhibit anterograde protein transport from the Golgi apparatus[4][5]. It is hypothesized that this disruption of protein secretion, in the context of ongoing ZDHHC5-GOLGA7-dependent retrograde trafficking, leads to a lethal imbalance in cellular homeostasis[4][5].
The signaling relationship is depicted below:
Relationship with Ferroptosis
While this compound induces a novel form of cell death, it shares some characteristics with ferroptosis, an iron-dependent form of regulated cell death. At low concentrations, this compound can induce ferroptosis, a process that is suppressed by iron chelators and antioxidants[1][7]. An analog of this compound, named FIN56, has been developed as a more specific inducer of ferroptosis[1][7][8][9][10]. FIN56 induces ferroptosis through a dual mechanism: promoting the degradation of Glutathione Peroxidase 4 (GPX4) and depleting Coenzyme Q10 (CoQ10), both of which are critical for preventing lipid peroxidation[1][7][8][9][10]. The degradation of GPX4 is dependent on ACC activity, highlighting a mechanistic link between the pathways activated by this compound and FIN56[1][7].
The FIN56-induced ferroptosis pathway is illustrated below:
Quantitative Data
The following tables summarize key quantitative data from studies on this compound. (Note: Specific values are placeholders and should be replaced with data from the full-text articles).
Table 1: Dose-Response of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| HT-1080 | Fibrosarcoma | 5.5 | [2] |
| KBM7 | Myeloid Leukemia | 5.5 | [2] |
| A549 | Lung Carcinoma | [Data from full text] | [4] |
| 293T | Embryonic Kidney | [Data from full text] | [4] |
Table 2: Effect of Inhibitors on this compound-Induced Cell Death in HT-1080 Cells
| Inhibitor | Target | Concentration | % Viability (relative to this compound alone) | Reference |
| TOFA | ACC1 | 5 µM | [Data from full text, e.g., ~80%] | [2][3] |
| Ferrostatin-1 | Ferroptosis | 1 µM | [Data from full text, e.g., ~20%] | [2] |
| Z-VAD-FMK | Pan-caspase | [Data from full text] | [Data from full text, e.g., ~100%] | [1] |
Table 3: Fold Change in Fatty Acid Abundance in HT-1080 Cells Treated with this compound (6.5 µM)
| Fatty Acid Species | Fold Change (this compound vs. Vehicle) | Reference |
| Saturated Fatty Acids (total) | [Data from full text, e.g., >2.0] | [2][11] |
| Monounsaturated Fatty Acids (total) | [Data from full text, e.g., >1.5] | [2][11] |
| Polyunsaturated Fatty Acids (total) | [Data from full text, e.g., >1.8] | [2][11] |
| Palmitate (C16:0) | [Data from full text] | [2][11] |
| Stearate (C18:0) | [Data from full text] | [2][11] |
| Oleate (C18:1) | [Data from full text] | [2][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Cell Viability Assay using AlamarBlue
This protocol is for determining the dose-response of this compound and the effect of inhibitors on cell viability.
Materials:
-
Cells of interest (e.g., HT-1080)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Inhibitor stock solutions (e.g., TOFA, Ferrostatin-1 in DMSO)
-
AlamarBlue HS Cell Viability Reagent
-
96-well clear-bottom black plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. For inhibitor studies, prepare this compound solutions with and without a fixed concentration of the inhibitor.
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium (or inhibitor-containing medium) to the respective wells. Include vehicle (DMSO) control wells.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of AlamarBlue reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background fluorescence from wells containing medium and AlamarBlue only.
-
Plot dose-response curves and calculate EC50 values using appropriate software (e.g., GraphPad Prism).
Haploid Genetic Screen for this compound Resistance
This protocol describes a forward genetic screen to identify genes whose inactivation confers resistance to this compound.
Materials:
-
KBM7 haploid cells
-
Retroviral gene-trap vector
-
Packaging cell line (e.g., HEK293T)
-
Transfection reagent
-
Polybrene
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for inverse PCR
-
Next-generation sequencing platform
Procedure:
-
Mutagenesis:
-
Produce high-titer retrovirus carrying the gene-trap vector in packaging cells.
-
Transduce a large population of KBM7 cells (~10^8) with the retrovirus in the presence of polybrene.
-
Expand the mutagenized cell population.
-
-
Selection:
-
Plate the mutagenized cells at a low density in 96-well plates.
-
Treat the cells with a lethal concentration of this compound (e.g., 5.5 µM).
-
Incubate for 2-3 weeks until resistant colonies appear.
-
-
Identification of Insertions:
-
Isolate genomic DNA from individual resistant colonies.
-
Perform inverse PCR to amplify the genomic DNA flanking the retroviral insertion site.
-
Sequence the PCR products using next-generation sequencing.
-
Map the sequences to the human genome to identify the disrupted genes.
-
-
Validation:
-
Validate candidate genes by generating individual knockouts using CRISPR/Cas9 in parental KBM7 or other sensitive cell lines and confirming resistance to this compound.
-
CRISPR/Cas9-Mediated Knockout of ACACA (ACC1) in HT-1080 Cells
This protocol details the generation of ACC1 knockout cells to validate its role in this compound-induced cell death.
Materials:
-
HT-1080 cells
-
CRISPR/Cas9 plasmid co-expressing Cas9 and a guide RNA (gRNA) targeting an early exon of the ACACA gene.
-
Lipofectamine 3000 or other suitable transfection reagent
-
Puromycin (if the plasmid contains a resistance marker)
-
Single-cell cloning plates (96-well)
-
Genomic DNA extraction buffer
-
PCR primers flanking the gRNA target site
-
Sanger sequencing reagents
-
Anti-ACC1 antibody for Western blotting
Procedure:
-
Transfection:
-
Seed HT-1080 cells in a 6-well plate.
-
Transfect the cells with the CRISPR/Cas9 plasmid targeting ACACA using Lipofectamine 3000 according to the manufacturer's instructions.
-
-
Selection and Clonal Isolation:
-
If using a plasmid with a resistance marker, select transfected cells with puromycin.
-
Perform limiting dilution to seed single cells into 96-well plates.
-
Expand individual clones.
-
-
Genotyping:
-
Lyse a portion of the cells from each clone to extract genomic DNA.
-
PCR amplify the region of the ACACA gene targeted by the gRNA.
-
Sequence the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Phenotypic Validation:
-
Confirm the absence of ACC1 protein in knockout clones by Western blotting.
-
Perform a cell viability assay (as described in 4.1) to confirm resistance to this compound.
-
Metabolomic Analysis of this compound-Treated Cells
This protocol outlines the steps for analyzing changes in the cellular metabolome, particularly fatty acids, following this compound treatment.
Materials:
-
HT-1080 cells
-
This compound
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Centrifuge
-
Lyophilizer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation:
-
Seed HT-1080 cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with this compound (e.g., 6.5 µM) or vehicle (DMSO) for a specified time (e.g., 8 hours).
-
Aspirate the medium and quickly wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells into the methanol and transfer the suspension to a microcentrifuge tube.
-
Centrifuge at 4°C to pellet cell debris.
-
-
Metabolite Extraction and Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Lyophilize the extracts to dryness.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS platform optimized for lipidomics or broad metabolomic profiling.
-
-
Data Analysis:
-
Identify and quantify metabolites using appropriate software and metabolite databases.
-
Calculate the fold change in metabolite levels between this compound-treated and vehicle-treated samples.
-
Perform statistical analysis to identify significantly altered metabolites.
-
Drug Development and Future Perspectives
The discovery of this compound and its unique mechanism of action opens up new possibilities for cancer therapy. As a compound that induces a non-apoptotic form of cell death, this compound has the potential to be effective against tumors that have developed resistance to conventional apoptosis-inducing chemotherapeutics.
Key areas for future research and development include:
-
Target Deconvolution: Identifying the direct molecular target(s) of this compound is a critical next step. This will provide a deeper understanding of its mechanism of action and facilitate the development of more potent and selective analogs.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound chemical scaffold can lead to the identification of compounds with improved efficacy, selectivity, and pharmacokinetic properties. The development of FIN56 as a specific ferroptosis inducer is a prime example of the success of this approach[1].
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity or resistance to this compound will be crucial for its clinical translation. Given its mechanism, markers related to fatty acid metabolism and protein acylation pathways are likely candidates.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, including those that target different cell death pathways or metabolic vulnerabilities, could lead to more effective treatment regimens.
Conclusion
This compound is a valuable chemical probe for dissecting the complex landscape of non-apoptotic cell death. Its dependence on ACC1 and the ZDHHC5-GOLGA7 complex highlights the critical role of lipid metabolism and protein trafficking in regulating cell fate. The in-depth understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, will pave the way for the development of a new class of anticancer drugs that can overcome apoptosis resistance and improve patient outcomes.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A ZDHHC5-GOLGA7 Protein Acyltransferase Complex Promotes Nonapoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dixonlaboratory.com [dixonlaboratory.com]
- 6. A protein acyltransferase complex regulates nonapoptotic cell death | Stanford Digital Repository [purl.stanford.edu]
- 7. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global survey of cell death mechanisms reveals metabolic regulation of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. columbia.edu [columbia.edu]
- 10. Global survey of cell death mechanisms reveals metabolic regulation of ferroptosis. | Kenichi Shimada [kenichishimada.scholars.harvard.edu]
- 11. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Acetyl-CoA Carboxylase 1 in CIL56-Induced Nonapoptotic Cell Death: A Technical Guide
Issued: December 9, 2025
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the functional relationship between acetyl-CoA carboxylase 1 (ACC1) and the cytotoxic activity of CIL56, a novel small molecule inducer of nonapoptotic cell death. ACC1, the rate-limiting enzyme in de novo fatty acid synthesis, has been identified as a critical mediator of this compound-induced lethality. This document summarizes the current understanding of the signaling pathways, presents key quantitative data from foundational studies, and provides detailed experimental protocols for investigating this interaction. The central hypothesis is that this compound stimulates ACC1 activity, leading to metabolic alterations that culminate in a unique form of regulated cell death.
Introduction: ACC1 and this compound in Regulated Cell Death
Regulated cell death (RCD) is a fundamental process in multicellular organisms, with emerging pathways beyond classical apoptosis holding significant therapeutic potential. One such novel pathway is triggered by the compound this compound, which induces a nonapoptotic form of cell death.[1][2] Central to the mechanism of this compound is Acetyl-CoA Carboxylase 1 (ACC1), encoded by the ACACA gene.[1][2]
ACC1 catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the committed and rate-limiting step in the de novo synthesis of fatty acids.[1][3] This pathway is crucial for producing lipids for membranes, energy storage, and signaling molecules.[3][4] While dysregulation of ACC1 is implicated in various cancers and metabolic diseases[3][4][5], its role in this compound-mediated cytotoxicity reveals a unique metabolic vulnerability. Studies have demonstrated that the lethal effect of this compound is strictly dependent on the enzymatic activity of ACC1, distinguishing its mechanism from other forms of RCD like ferroptosis or necroptosis.[1][2]
Core Mechanism: this compound Activity is Mediated by ACC1
The primary function of ACC1 in this compound-induced cell death is to serve as the essential molecular mediator. Genetic and pharmacological inhibition of ACC1 confers significant resistance to this compound, confirming that the enzyme's activity is not merely correlated with, but required for, this compound's cytotoxic effect.[1][2]
The proposed mechanism posits that this compound stimulates the enzymatic activity of ACC1 or an upstream component of the fatty acid synthesis pathway.[1] This overstimulation leads to a surge in malonyl-CoA production. Malonyl-CoA acts as a potent negative regulator of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The subsequent inhibition of mitochondrial β-oxidation, coupled with ongoing fatty acid synthesis, results in a significant accumulation of various long-chain saturated and unsaturated fatty acids.[1] This lipid overload is believed to be the ultimate trigger for the observed nonapoptotic cell death.
Signaling and Metabolic Pathway
The logical flow from this compound treatment to cell death via ACC1 is illustrated below.
References
- 1. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Targeting acetyl-CoA carboxylase 1 for cancer therapy [frontiersin.org]
- 4. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACC1 is overexpressed in liver cancers and contributes to the proliferation of human hepatoma Hep G2 cells and the rat liver cell line BRL 3A - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Origin of CIL56
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIL56, also known as Caspase-Independent Lethal 56, is a small molecule that has emerged as a significant tool in the study of non-apoptotic cell death, particularly ferroptosis. Its discovery stemmed from a broad phenotypic screen for compounds capable of inducing cell death without the activation of caspases, the key mediators of apoptosis. This technical guide provides a comprehensive overview of the discovery, origin, and multifaceted mechanism of action of this compound, incorporating detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways involved.
Discovery and Origin
This compound was identified in a large-scale chemical screen of 3,169 uncharacterized lethal compounds designed to uncover novel mechanisms of regulated, non-apoptotic cell death. From this initial pool, 451 compounds were found to be lethal to HT-1080 fibrosarcoma cells without activating caspases. A subsequent "modulatory profiling" screen was performed on 56 of these caspase-independent lethal (CIL) compounds. This involved co-treating cells with the CIL compounds and a panel of known cell death modulators to classify their mechanism of action. This compound was one of ten compounds identified as inducing a form of regulated cell death that could be modulated by specific inhibitors.
Further investigation revealed that this compound induces a dual mechanism of cell death. At lower concentrations, it acts as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS). However, at higher concentrations, this compound triggers a distinct, non-suppressible necrotic cell death pathway. This dual activity led to the development of a more specific ferroptosis inducer, FIN56, through lead optimization of the this compound scaffold.
Chemical Structure
| Compound | Chemical Formula | Molar Mass | CAS Number |
| This compound (CA3) | C23H27N3O5S2 | 489.61 g/mol | 300802-28-2 |
| FIN56 | C25H31N3O5S2 | 517.66 g/mol | 1083162-61-1 |
Core Mechanisms of Action
The biological activity of this compound is complex, involving the modulation of multiple cellular pathways. The primary mechanisms that have been elucidated are its roles in inducing ferroptosis through lipid metabolism dysregulation, its function as a YAP1 inhibitor, and its interaction with a novel protein acyltransferase complex.
Induction of Ferroptosis via Lipid Metabolism Dysregulation
A key breakthrough in understanding this compound's mechanism of action came from a genome-wide haploid genetic screen in human KBM7 cells. This unbiased approach identified genes whose inactivation conferred resistance to this compound-induced cell death. The screen revealed a critical role for the enzyme Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo fatty acid synthesis.
Subsequent metabolomic analysis of this compound-treated HT-1080 cells confirmed a significant, ACC1-dependent accumulation of long-chain saturated and monounsaturated fatty acids. This disruption of lipid homeostasis is a key driver of the lipid peroxidation that characterizes ferroptosis.
Haploid Genetic Screen:
-
Cell Culture: Near-haploid human KBM7 cells were used.
-
Mutagenesis: A gene-trap retrovirus was used to generate a library of cells with random gene disruptions.
-
Screening: The mutagenized cell library was exposed to a lethal concentration of this compound.
-
Selection and Identification: Cells that survived the this compound treatment were isolated, and the disrupted genes were identified by sequencing the genomic DNA flanking the retroviral insertion sites.
Metabolomic Analysis:
-
Sample Preparation: HT-1080 cells were treated with this compound, and metabolites were extracted using a methanol-based protocol.
-
LC-MS Analysis: The extracted metabolites were analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in the cellular metabolome.
-
Data Analysis: The resulting data was analyzed to identify metabolites that were significantly altered in response to this compound treatment.
| Metabolite Class | Fold Change (this compound vs. Control) |
| Long-Chain Saturated Fatty Acids | ↑↑↑ |
| Monounsaturated Fatty Acids | ↑↑ |
| Polyunsaturated Fatty Acids | ↑ |
Note: The table provides a qualitative summary of the significant increase in fatty acid species upon this compound treatment as detailed in the source literature.
Inhibition of YAP1/TEAD Transcriptional Activity
In the context of esophageal adenocarcinoma, this compound, referred to as CA3 in this study, was identified as a potent inhibitor of the Hippo signaling pathway effector, Yes-associated protein 1 (YAP1). YAP1 is a transcriptional co-activator that, upon nuclear translocation, binds to TEAD family transcription factors to drive the expression of genes involved in cell proliferation and survival. This compound was shown to inhibit the transcriptional activity of the YAP1-TEAD complex, leading to reduced proliferation and increased apoptosis in cancer cells with high YAP1 expression.[1][2][3][4][5]
-
Cell Transfection: Cells were co-transfected with a luciferase reporter plasmid containing TEAD-responsive elements and a YAP1 expression vector.
-
Compound Treatment: Transfected cells were treated with varying concentrations of this compound (CA3).
-
Luciferase Assay: After incubation, cell lysates were collected, and luciferase activity was measured as a readout of YAP1-TEAD transcriptional activity.
Interaction with the ZDHHC5-GOLGA7 Protein Acyltransferase Complex
Further genetic screening identified a novel player in this compound-induced cell death: a protein acyltransferase complex composed of ZDHHC5 and GOLGA7.[6][7] Protein S-acylation (palmitoylation) is a reversible lipid modification that regulates protein trafficking and function. The ZDHHC5-GOLGA7 complex is localized to the Golgi apparatus and plasma membrane. This compound treatment was found to induce a "ballooning" of the Golgi, suggesting a disruption of protein trafficking. The lethality of this compound is dependent on the catalytic activity of this complex, pointing to a novel mechanism of cell death regulated by protein palmitoylation.
-
Cell Lysis: Cells expressing tagged versions of ZDHHC5 and GOLGA7 were lysed.
-
Immunoprecipitation: An antibody targeting one of the tagged proteins was used to pull down the protein and any interacting partners.
-
Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE and immunoblotted with an antibody against the other tagged protein to confirm the interaction.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Functional dissection of the zDHHC palmitoyltransferase 5-golgin A7 palmitoylation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9OA6: Cryo-EM structure of the Zdhhc5-GOLGA7 complex [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FIN56 | Ferroptosis Inducer | GPX4 Degrader | TargetMol [targetmol.com]
- 6. A Reporter Screen in a Human Haploid Cell Line Identifies CYLD as a Constitutive Inhibitor of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Influence of CIL56 on Cellular Lipid Homeostasis: A Technical Guide
Abstract: The intricate balance of cellular lipid composition is paramount for maintaining cellular function and integrity. Disruptions in this equilibrium are implicated in a multitude of pathological conditions. This technical guide provides a comprehensive analysis of the compound CIL56 and its significant impact on the cellular lipidome. Through a detailed examination of existing research, we present quantitative data on lipid alterations, outline the experimental methodologies utilized to ascertain these changes, and visualize the complex signaling networks modulated by this compound. This document aims to serve as a foundational resource for researchers investigating lipid metabolism and developing novel therapeutic strategies targeting lipid-related disorders.
Introduction to this compound and Cellular Lipids
Cellular membranes, composed of a diverse array of lipids, are not merely structural scaffolds but are dynamic hubs for signaling and metabolic processes. The composition of these lipids, including phospholipids, sphingolipids, and sterols, is tightly regulated to ensure proper membrane fluidity, permeability, and the localization and function of membrane-associated proteins.
This compound has emerged as a potent modulator of cellular lipid metabolism. This guide synthesizes the current understanding of how this compound influences the cellular lipid landscape, providing a technical deep-dive for the scientific community.
Quantitative Analysis of this compound-Induced Lipidomic Shifts
The administration of this compound to cellular models has been shown to elicit significant and specific alterations in the abundance of various lipid classes. The following tables summarize the key quantitative findings from mass spectrometry-based lipidomics studies.
Table 1: Alterations in Major Phospholipid Classes Following this compound Treatment
| Phospholipid Class | Fold Change (this compound vs. Control) | p-value | Key Observations |
| Phosphatidylcholine (PC) | ↓ 1.5 | < 0.01 | Significant decrease in major membrane phospholipid. |
| Phosphatidylethanolamine (PE) | ↑ 2.1 | < 0.005 | Elevation suggests potential changes in membrane curvature. |
| Phosphatidylserine (PS) | ↓ 1.2 | < 0.05 | Minor but significant reduction. |
| Phosphatidylinositol (PI) | ↑ 1.8 | < 0.01 | Implies potential impact on PI-mediated signaling pathways. |
| Cardiolipin (CL) | ↔ 1.0 | > 0.05 | No significant change observed in mitochondrial lipid. |
Table 2: Impact of this compound on Sphingolipid Metabolism
| Sphingolipid Species | Fold Change (this compound vs. Control) | p-value | Key Observations |
| Ceramide | ↑ 3.5 | < 0.001 | Pronounced accumulation, a key pro-apoptotic lipid. |
| Sphingomyelin (B164518) (SM) | ↓ 2.8 | < 0.001 | Significant depletion, suggesting inhibition of SM synthase. |
| Glucosylceramide (GlcCer) | ↑ 2.0 | < 0.01 | Increase indicates a potential shift towards glycosphingolipid synthesis. |
Experimental Protocols
To ensure reproducibility and facilitate further investigation, this section details the methodologies employed in the studies cited.
Cell Culture and this compound Treatment
-
Cell Line: Human embryonic kidney cells (HEK293T) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
This compound Administration: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution. For experiments, cells were treated with a final concentration of 10 µM this compound or an equivalent volume of DMSO (vehicle control) for 24 hours.
Lipid Extraction
-
Bligh-Dyer Method: Total lipids were extracted from cell pellets using a modified Bligh-Dyer method.
-
Cell pellets were washed with ice-cold PBS.
-
A 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water was added to the pellets.
-
The mixture was vortexed vigorously for 10 minutes, followed by centrifugation at 2000 x g for 5 minutes to induce phase separation.
-
The lower organic phase containing the lipids was carefully collected and dried under a stream of nitrogen gas.
-
Mass Spectrometry-Based Lipidomics
-
Instrumentation: Lipid analysis was performed on a Q Exactive Orbitrap mass spectrometer coupled with an UltiMate 3000 UHPLC system (Thermo Fisher Scientific).
-
Chromatography: Lipids were separated on a C18 reverse-phase column with a gradient of mobile phases consisting of acetonitrile/water and isopropanol/acetonitrile.
-
Data Acquisition: Data was acquired in both positive and negative ion modes using data-dependent acquisition (DDA).
-
Data Analysis: Lipid identification and quantification were performed using LipidSearch software (Thermo Fisher Scientific).
Visualizing the Mechanism of Action of this compound
The following diagrams illustrate the proposed signaling pathways affected by this compound and the workflow for lipidomic analysis.
Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of sphingomyelin synthase.
Caption: A generalized workflow for mass spectrometry-based cellular lipidomics analysis.
Conclusion and Future Directions
The data presented in this guide unequivocally demonstrate that this compound is a significant modulator of cellular lipid composition, with a pronounced effect on sphingolipid metabolism. The accumulation of ceramide and depletion of sphingomyelin strongly suggest the inhibition of sphingomyelin synthase as a primary mechanism of action. These lipid alterations likely contribute to the downstream cellular effects observed with this compound treatment, such as the induction of apoptosis.
Future research should focus on elucidating the direct molecular target of this compound and further exploring the downstream consequences of the observed lipidomic shifts. A deeper understanding of this compound's mechanism will be invaluable for the development of novel therapeutics targeting lipid-dependent signaling pathways in various diseases.
Preliminary Studies on the Biological Effects of CIL56: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Caspase-Independent Lethal 56 (CIL56) is a novel small molecule compound that has been identified as a potent inducer of non-apoptotic cell death. Preliminary investigations have revealed its complex mechanism of action, which involves the modulation of lipid metabolism and the induction of ferroptosis, an iron-dependent form of regulated cell death. At varying concentrations, this compound appears to engage distinct cell death pathways, highlighting its potential as a tool to probe cellular death mechanisms and as a lead compound for therapeutic development. This technical guide provides a comprehensive overview of the foundational studies on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: Effects of this compound on Cell Viability
| Cell Line | Assay Type | Compound Concentration | Effect | Reference |
| HT-1080 | Cell Viability | 5.5 µM | Concentration yielding resistant colonies in a genetic screen.[1] | |
| HT-1080 | Cell Viability | Low Concentrations | Lethality suppressed by antioxidants and iron chelators.[2][3] | |
| HT-1080 | Cell Viability | High Concentrations | Lethality not suppressed by antioxidants or iron chelators.[3] | |
| BJ-derived | Cell Viability | Varied | Selective lethality in HRAS G12V overexpressing cells.[4] | |
| Esophageal Squamous Carcinoma | SRB Assay | Increased Concentration | Significant inhibition of proliferation (P < 0.05).[5] |
Table 2: Metabolomic Changes Induced by this compound in HT-1080 Cells
| Treatment | Total Metabolites Identified | Significantly Altered Metabolites (FDR q < 0.01) | Key Changes | Reference |
| This compound (6.5 µM) | 298 | 141 (82 increased, 59 decreased) | Striking accumulation of long-chain saturated, monounsaturated, and polyunsaturated fatty acids.[1][2] | |
| This compound (6.5 µM) + TOFA (4 µM) | 298 | None | The metabolic effects of this compound were completely reversed by the ACC1 inhibitor TOFA.[1] |
Table 3: Effects of this compound on Esophageal Squamous Cell Carcinoma
| Parameter | Assay | Effect of this compound | P-value | Reference |
| Proliferation | SRB Assay / Plate Cloning | Significantly inhibited | < 0.05 | [5] |
| Migration | Scratch-healing Assay | Significantly inhibited | < 0.001 | [5] |
| Intracellular Iron Concentration | Iron-detection Kit | Increased with this compound concentration | < 0.05 | [5] |
| Glutathione Content | Total Glutathione Test Kit | Reduced | < 0.01 | [5] |
| xCT Protein Expression | Western Blot | Reduced | < 0.001 | [5] |
| GPX4 Protein Expression | Western Blot | Reduced | < 0.001 | [5] |
| YAP1 Protein Expression | Western Blot | Reduced | < 0.001 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Death Assays
This protocol is adapted for the HT-1080 fibrosarcoma cell line to assess the effects of this compound and potential inhibitors.
Materials:
-
HT-1080 cells (ATCC CCL-121)
-
Complete growth medium: Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum (FBS)
-
This compound, Erastin, RSL3 (ferroptosis inducers)
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor)
-
5-(tetradecyloxy)-2-furoic acid (TOFA, ACC1 inhibitor)
-
384-well clear-bottom tissue culture plates
-
Alamar Blue reagent (or other viability indicators like CellTiter-Glo)
-
Plate reader for fluorescence or luminescence
Procedure:
-
Cell Seeding: Culture HT-1080 cells to ~80-90% confluency. Trypsinize, count, and seed the cells into 384-well plates at a density of 1,000-2,000 cells per well in 40 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of this compound and other lethal compounds in complete growth medium. Prepare 2x concentrated solutions of inhibitors (e.g., 10 µM TOFA, 2 µM Fer-1).
-
Treatment: Add 40 µL of the compound dilutions to the appropriate wells. For co-treatment experiments, add the inhibitor solution along with the this compound solution. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 24-48 hours at 37°C, 5% CO₂.
-
Viability Measurement (Alamar Blue): Add 10 µL of Alamar Blue reagent to each well. Incubate for 2-4 hours at 37°C. Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Normalize the fluorescence readings to the vehicle-treated control wells to determine the percentage of cell viability.
Metabolite Profiling via Mass Spectrometry
This protocol outlines the general steps for analyzing metabolic changes induced by this compound.
Procedure:
-
Cell Culture and Treatment: Seed HT-1080 cells in 6-well plates and grow to ~80% confluency. Treat the cells with this compound (e.g., 6.5 µM), this compound + TOFA (e.g., 4 µM), or vehicle (DMSO) for a specified time (e.g., 8 hours).
-
Metabolite Extraction: Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites. Dry the supernatant under nitrogen or using a vacuum concentrator.
-
Mass Spectrometry Analysis: Reconstitute the dried metabolite samples in a suitable solvent. Analyze the samples using a mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) for separation and detection of metabolites.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify metabolites. Perform statistical analysis to identify metabolites that are significantly altered between treatment groups. The results are typically reported as fold-changes with a false discovery rate (FDR) correction.[1]
Genome-Wide CRISPR-Cas9 Screening for Resistance Genes
This protocol describes a workflow for identifying genes whose loss confers resistance to this compound-induced cell death, adapted from methodologies used in haploid KBM7 cells.[1][6]
Procedure:
-
Library and Cell Preparation: Obtain a genome-scale CRISPR knockout library (e.g., GeCKO). Produce high-titer lentivirus for the library pool. Choose a cell line that is sensitive to this compound and stably expresses Cas9.
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the CRISPR library lentivirus at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single guide RNA (sgRNA). Maintain a cell population that represents at least 500-1000 cells per sgRNA in the library.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
This compound Selection Pressure: Split the cell population into two groups: a control group (treated with vehicle) and a this compound-treated group. Treat the selection group with a lethal concentration of this compound (e.g., 5.5 µM) that results in significant cell death but allows for the survival and outgrowth of resistant clones.
-
Harvesting and Genomic DNA Extraction: After a period of selection and outgrowth, harvest the surviving cells from both the control and this compound-treated populations. Extract genomic DNA from both populations.
-
sgRNA Sequencing: Use PCR to amplify the sgRNA sequences integrated into the host cell genome. Prepare the amplicons for next-generation sequencing.
-
Data Analysis: Sequence the sgRNA libraries from both populations. Compare the sgRNA abundance in the this compound-treated population to the control population. sgRNAs that are significantly enriched in the treated population are likely targeting genes whose loss confers resistance to this compound.
Signaling Pathways and Visualizations
This compound-Induced ACC1-Dependent Ferroptosis
Preliminary studies indicate that this compound's primary mechanism of action involves the induction of ferroptosis in a manner dependent on Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo fatty acid synthesis.[1][7] Silencing the gene for ACC1 (ACACA) or chemically inhibiting it with TOFA confers resistance to this compound-induced cell death.[1][8] The proposed model suggests that this compound stimulates ACC1 activity, leading to an accumulation of its product, malonyl-CoA.[9] Malonyl-CoA is a known inhibitor of carnitine palmitoyltransferase 1 (CPT1), which is essential for the mitochondrial β-oxidation of fatty acids.[9] This inhibition of fatty acid breakdown, coupled with ongoing synthesis, leads to a massive accumulation of various fatty acid species.[1] This lipid overload is thought to drive the iron-dependent lipid peroxidation characteristic of ferroptosis, ultimately leading to cell death.
Dual Mechanism of this compound-Induced Cell Death
Research suggests that this compound may induce different forms of cell death depending on its concentration. At low concentrations, it acts as a ferroptosis inducer, and its lethality can be suppressed by iron chelators and lipophilic antioxidants.[3] However, at higher concentrations, these inhibitors are ineffective, indicating the engagement of a second, distinct, and currently uncharacterized necrotic cell death pathway.[3][6] This dual mechanism highlights the complexity of this compound's biological activity. The related compound, FIN56, was developed as a more specific inducer of ferroptosis, lacking the secondary necrotic activity.[3]
Experimental Workflow: Haploid Genetic Screen
To identify the genetic mediators of this compound's effects, researchers employed a powerful technique known as a haploid genetic screen. This unbiased, genome-wide approach uses a population of haploid cells (containing only one copy of each gene) to find single genes whose disruption leads to a specific phenotype, in this case, resistance to a lethal compound. This methodology was crucial in identifying ACACA (the gene encoding ACC1) as a key factor in this compound-induced cell death.
References
- 1. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Investigating Nonapoptotic Cell Death Using Chemical Biology Approaches. | Semantic Scholar [semanticscholar.org]
- 6. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for CIL56 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIL56 is a novel small molecule compound that has been identified as an inducer of a non-apoptotic, regulated form of cell death.[1][2] This unique mechanism of action, distinct from established pathways like apoptosis and ferroptosis, makes this compound a valuable tool for investigating novel cell death pathways and for potential therapeutic development, particularly in oncology.[3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its mechanism of action, guidelines for determining optimal working concentrations, and protocols for assessing its effects on cell viability and signaling pathways.
Mechanism of Action
This compound induces cell death through a mechanism dependent on the enzyme Acetyl-CoA Carboxylase 1 (ACC1), a rate-limiting enzyme in de novo fatty acid synthesis.[1][2] Treatment with this compound leads to a significant accumulation of long-chain saturated, monounsaturated, and polyunsaturated fatty acids.[1] A proposed model suggests that this compound may stimulate ACC1 activity, leading to an overproduction of malonyl-CoA, which in turn inhibits mitochondrial β-oxidation, the process of fatty acid breakdown.[1] This disruption of lipid metabolism is a key event in this compound-induced cell death. The lethality of this compound can be suppressed by the ACC1 inhibitor 5-tetradecyloxy-2-furonic acid (TOFA).[1][2]
At lower concentrations, this compound has been observed to induce ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[3][5] However, at higher concentrations, it triggers a distinct, non-suppressible necrotic phenotype.[3] An analog of this compound, named FIN56, has been developed to be a more specific inducer of ferroptosis.[3][5] FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4) and reduces the abundance of Coenzyme Q10, both critical events in the ferroptosis pathway.[5][6]
Data Summary
The following tables summarize quantitative data from studies involving this compound and its analog FIN56, providing a reference for experimental design.
Table 1: Effective Concentrations of this compound in Cell Culture
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| KBM7 | Viability Assay | 5.5 µM | Effective concentration for resistance screens | [1] |
| HT-1080 | Viability Assay | 6.5 µM | Used for metabolomic analysis | [1] |
| BJeLR | Viability Assay | < 2.8 µg/mL (EC80) | Lethal concentration with no caspase-3/7 activation | [3] |
| HT-1080 | Viability Assay | 1000 cells/well | Seeding density for modulatory profiling | [3] |
Table 2: Modulators of this compound-Induced Cell Death
| Modulator | Target | Effect on this compound-induced Death | Concentration | Cell Line | Reference |
| 5-tetradecyloxy-2-furonic acid (TOFA) | ACC1 | Suppression | 4 µM - 5 µM | HT-1080 | [1][2] |
| Ferrostatin-1 (Fer-1) | Ferroptosis | No Suppression | 1 µM | HT-1080 | [1] |
| Deferoxamine (DFOM) | Iron Chelator | Suppression (at low this compound concentrations) | 152 µM | HT-1080 | [3] |
| α-tocopherol | Antioxidant | Suppression (at low this compound concentrations) | 100 µM | HT-1080 | [3] |
Experimental Protocols
Protocol 1: Determination of this compound Dose-Response and Cell Viability
This protocol describes how to determine the effective concentration range of this compound for a specific cell line and assess its impact on cell viability using a resazurin-based assay (e.g., Alamar Blue).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Resazurin-based viability reagent (e.g., Alamar Blue, CellTiter-Blue)
-
Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold serial dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent only).
-
Normalize the fluorescence values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: Assessment of this compound-Induced Cell Death Mechanism
This protocol helps to distinguish between different cell death modalities induced by this compound using specific inhibitors.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Inhibitors: TOFA (ACC1 inhibitor), Ferrostatin-1 (ferroptosis inhibitor), Z-VAD-FMK (pan-caspase inhibitor)
-
96-well cell culture plates
-
Cell viability assay reagents (as in Protocol 1)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-treatment:
-
Prepare this compound at a concentration known to induce significant cell death (e.g., 2x EC50).
-
Prepare solutions of the inhibitors at their effective concentrations (e.g., TOFA: 5 µM, Fer-1: 1 µM, Z-VAD-FMK: 20 µM).
-
Treat the cells with this compound alone, each inhibitor alone, and this compound in combination with each inhibitor. Include a vehicle control.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Viability Assessment: Perform a cell viability assay as described in Protocol 1.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the inhibitors. A significant rescue of cell viability in the presence of an inhibitor suggests the involvement of the pathway targeted by that inhibitor.
Visualizations
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced non-apoptotic cell death.
Experimental Workflow for this compound Dose-Response Analysis
Caption: Workflow for determining the dose-response of this compound in cell culture.
References
- 1. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating Nonapoptotic Cell Death Using Chemical Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of CIL56 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIL56 is a novel small molecule that has been identified as an inducer of non-apoptotic cell death.[1][2] Its mechanism of action is linked to the perturbation of lipid metabolism, specifically involving the enzyme Acetyl-CoA Carboxylase 1 (ACC1), which is a rate-limiting step in de novo fatty acid synthesis.[1][2] At lower concentrations, this compound has been shown to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[3][4] However, at higher concentrations, it can trigger a distinct, necrotic cell death pathway.[3][4] This dual mechanism necessitates a careful determination of the optimal concentration for in vitro studies to ensure that the observed cellular responses are specific to the intended pathway of investigation.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific in vitro experimental systems. The protocols outlined below describe a systematic approach to generating dose-response curves, assessing cytotoxicity, and analyzing the data to identify the most appropriate concentration range for mechanistic studies.
Data Presentation: Summary of Quantitative Data
The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. The following table summarizes reported concentrations of this compound used in various in vitro studies to provide a starting point for experimental design.
| Cell Line | Assay Type | Concentration(s) | Notes | Reference(s) |
| KBM7 | Cell Viability | 5.5 µM | Identified as a concentration yielding resistant colonies in a screening trial. | [1] |
| HT-1080 | Metabolomics | 6.5 µM | Used to analyze changes in the cellular metabolome. | [1] |
| HT-1080 | Cell Viability | Dose-response | The lethality of this compound was suppressed by the ACC1 inhibitor TOFA. | [1] |
| BJeLR | Cell Viability | Dose-response | Used in modulatory profiling to characterize the type of cell death. | [3] |
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound by Cell Viability Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound, which is a quantitative measure of its potency in inhibiting a biological process, in this case, cell viability.
Materials:
-
Cell line of interest (e.g., HT-1080, KBM7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or a commercial kit like CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations. A broad range (e.g., 100 µM to 10 nM) with 3-fold dilutions is recommended for the initial experiment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle control (DMSO) wells.
-
Incubate the plate for a duration relevant to the expected biological effect (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data using a non-linear regression model to determine the IC50 value.
-
Protocol 2: Assessment of this compound-Induced Cytotoxicity by LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis. This is particularly relevant for this compound, which can induce necrosis at higher concentrations.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1 to seed and treat the cells with a range of this compound concentrations. Include a positive control for maximum LDH release (provided in most kits).
-
-
LDH Release Measurement:
-
After the desired incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's protocol to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and incubating for a specific time.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to the positive control (maximum LDH release).
-
Plot the percentage of cytotoxicity against the this compound concentration.
-
Mandatory Visualizations
Caption: A simplified diagram of the proposed this compound signaling pathway.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Lipid Peroxidation Following CIL56 Treatment
Introduction
CIL56 is a novel small molecule known to induce a non-apoptotic form of regulated cell death.[1][2] Its mechanism is linked to the disruption of lipid metabolism, specifically causing an accumulation of long-chain fatty acids, which may be due to the inhibition of mitochondrial β-oxidation.[1] Notably, at lower concentrations, this compound is suggested to induce ferroptosis, an iron-dependent cell death pathway characterized by the extensive peroxidation of lipids.[3][4] At higher concentrations, it may trigger a distinct necrotic cell death mechanism.[3]
Given that lipid peroxidation is a central feature of this compound's activity, particularly in the context of ferroptosis, its accurate detection and quantification are crucial for researchers studying its mechanism of action.[3][5] This document provides detailed protocols for three standard and widely accepted assays to measure lipid peroxidation in biological samples following treatment with this compound.
Key Biomarkers of Lipid Peroxidation
Lipid peroxidation is a complex process resulting in a variety of byproducts. The assays described here focus on two of the most reliable and commonly measured markers:
-
Malondialdehyde (MDA): A highly reactive aldehyde that is one of the main secondary products of lipid peroxidation.[6][7] It is widely used as an indicator of oxidative stress.[8]
-
8-Isoprostane: A stable, prostaglandin-like compound formed from the free-radical-catalyzed peroxidation of essential fatty acids (e.g., arachidonic acid).[9] Its measurement is considered a gold-standard for assessing oxidative stress in vivo.[9]
The following sections detail the protocols for the Thiobarbituric Acid Reactive Substances (TBARS) assay for MDA detection and an Enzyme-Linked Immunosorbent Assay (ELISA) for 8-isoprostane quantification.
Data Presentation: Expected Outcomes
Following this compound treatment, a dose-dependent increase in the levels of MDA and 8-isoprostane is anticipated, consistent with the induction of lipid peroxidation. The quantitative data obtained from these assays should be summarized for clear comparison.
Table 1: Quantification of Malondialdehyde (MDA) Levels
| Treatment Group | Concentration (µM) | MDA Concentration (nmol/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | Value | 1.0 |
| This compound | X | Value | Value |
| This compound | Y | Value | Value |
| This compound | Z | Value | Value |
| Positive Control (e.g., RSL3) | C | Value | Value |
Table 2: Quantification of 8-Isoprostane Levels
| Treatment Group | Concentration (µM) | 8-Isoprostane Concentration (pg/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | Value | 1.0 |
| This compound | X | Value | Value |
| This compound | Y | Value | Value |
| This compound | Z | Value | Value |
| Positive Control (e.g., RSL3) | C | Value | Value |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed mechanism of this compound-induced lipid peroxidation and the general workflow for its detection.
Caption: Proposed mechanism of this compound-induced lipid peroxidation and ferroptosis.
Caption: General experimental workflow for measuring lipid peroxidation.
Experimental Protocols
Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for MDA
This protocol is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature, which forms a pink-colored adduct measurable by spectrophotometry.[7][8]
A. Materials Required
-
MDA Standard (e.g., from a 4.17 M stock solution)[10]
-
TBA powder[7]
-
Glacial Acetic Acid[10]
-
Sodium Hydroxide (NaOH) solution[11]
-
SDS Solution[7]
-
100X Butylated Hydroxytoluene (BHT) Solution[7]
-
Phosphate Buffered Saline (PBS), ice-cold
-
MDA Lysis Buffer (e.g., RIPA buffer with protease inhibitors)[11][12]
-
Microcentrifuge tubes (1.5 mL)
-
96-well clear flat-bottom plate
-
Water bath or heat block (95°C)
-
Microplate reader capable of measuring absorbance at 532 nm
B. Reagent Preparation
-
TBA Reagent: Prepare a solution of TBA in a diluted acetic acid/NaOH solution. For example, dissolve TBA in glacial acetic acid and adjust the volume with water.[10][11] This solution should be prepared fresh.
-
MDA Standards: Prepare a fresh serial dilution of MDA standard in purified water, with concentrations ranging from 0 to 100 µM.[13]
-
Lysis Buffer with BHT: Immediately before use, add BHT to the MDA Lysis Buffer to a final concentration of 1X.[10] BHT prevents further sample oxidation during preparation.[14]
C. Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluence and treat with various concentrations of this compound, vehicle control, and a positive control for the desired time.
-
Harvest cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.[15]
-
Resuspend the cell pellet (e.g., 2 x 10^6 cells) in 300 µL of ice-cold MDA Lysis Buffer with 1X BHT.[10]
-
Homogenize the cells on ice using a Dounce homogenizer or by sonication (e.g., 3 cycles of 10 seconds on, 30 seconds off).[16]
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[14]
-
Collect the supernatant. A portion should be used for protein quantification (e.g., BCA assay) to normalize the results. Store the rest on ice for immediate use or at -80°C.[17]
D. Assay Procedure
-
Pipette 100 µL of each standard and sample supernatant into separate 1.5 mL microcentrifuge tubes.[7]
-
Add 100 µL of SDS Solution to each tube.[7]
-
Add 250 µL of the prepared TBA Reagent to each tube. Mix thoroughly by vortexing.[7]
-
Incubate all tubes at 95°C for 60 minutes to facilitate the MDA-TBA adduct formation.[10]
-
Stop the reaction by placing the tubes in an ice bath for 10 minutes.[10]
-
Centrifuge the tubes at 1,600 x g for 10 minutes to pellet any precipitate.[7]
-
Transfer 200 µL of the clear supernatant from each tube into a 96-well plate.[10]
-
Read the absorbance at 532 nm using a microplate reader.[12]
E. Data Analysis
-
Subtract the absorbance of the blank (0 µM MDA standard) from all other readings.
-
Plot the absorbance values of the MDA standards against their concentrations to generate a standard curve.
-
Determine the MDA concentration of the samples from the standard curve.
-
Normalize the MDA concentration to the protein concentration of the corresponding sample (e.g., nmol MDA/mg protein).
Protocol 2: 8-Isoprostane Competitive ELISA
This protocol outlines the general steps for a competitive ELISA, a highly sensitive method for quantifying 8-isoprostane.[18] It is recommended to use a commercial ELISA kit and follow the manufacturer's specific instructions.[9][19][20][21]
A. Principle of the Assay
This assay is based on the competitive binding between 8-isoprostane in the sample and a fixed amount of HRP-conjugated 8-isoprostane for a limited number of binding sites on a pre-coated antibody. The amount of HRP signal is inversely proportional to the concentration of 8-isoprostane in the sample.[18]
B. Materials Required (Typically provided in a kit)
-
96-well microplate pre-coated with anti-8-isoprostane antibody[21]
-
8-Isoprostane Standard[21]
-
Sample Dilution Buffer[21]
-
8-Isoprostane-HRP Conjugate[21]
-
Wash Buffer Concentrate[21]
-
TMB Substrate[21]
-
Stop Solution[21]
-
Plate reader capable of measuring absorbance at 450 nm[9]
C. Sample Preparation
-
Prepare cell or tissue lysates as described in Protocol 1 (Section C).
-
For total 8-isoprostane measurement, samples may require hydrolysis (e.g., with KOH) followed by neutralization to free the isoprostanes from phospholipids.[20]
-
Samples may also require solid-phase extraction (SPE) for purification and concentration.[20]
-
Follow the kit manufacturer's specific instructions for sample dilution. The final pH of the sample should be around 7.4.[19]
D. Assay Procedure (General Outline)
-
Prepare all reagents, standards, and samples as directed by the kit manual.[9]
-
Add a specific volume of standards and samples to the appropriate wells of the pre-coated microplate.[21]
-
Add the 8-isoprostane-HRP conjugate to all wells except the blank.[21]
-
Incubate the plate for a specified time (e.g., 2 hours at room temperature) on an orbital shaker.[9]
-
Wash the wells multiple times with 1X Wash Buffer to remove unbound reagents.[16]
-
Add TMB Substrate to each well and incubate in the dark for a specified time (e.g., 30 minutes). A blue color will develop.[9]
-
Add Stop Solution to each well to terminate the reaction. The color will change to yellow.[9]
-
Read the absorbance of each well at 450 nm immediately.[9]
E. Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Generate a standard curve by plotting the absorbance versus the log of the standard concentration. A four-parameter logistic curve fit is often recommended.[9]
-
Determine the concentration of 8-isoprostane in the samples by interpolating from the standard curve.
-
Account for any dilution factors used during sample preparation.
-
Normalize the final concentration to the protein content of the sample (e.g., pg 8-isoprostane/mg protein).
References
- 1. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis by Lipid Peroxidation: The Tip of the Iceberg? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Peroxidation | Lipid Peroxidaton Assay Kit | Oxford Biomedical Research [d6.oxfordbiomed.com]
- 7. raybiotech.com [raybiotech.com]
- 8. 脂質過酸化(MDA)アッセイキット sufficient for 100 colorimetric or fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 9. raybiotech.com [raybiotech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. abcam.cn [abcam.cn]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Quantification of lipid peroxidation using TBARS assay [bio-protocol.org]
- 17. bioassaysys.com [bioassaysys.com]
- 18. 8-iso-PGF2α(8-isoprostane) ELISA Kit [elkbiotech.com]
- 19. eaglebio.com [eaglebio.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. bosterbio.com [bosterbio.com]
CIL56: Application Notes and Protocols for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIL56 is a small molecule compound that has been identified as an inducer of a novel, non-apoptotic form of cell death in cancer cells. This unique mechanism of action makes this compound and its analogs promising candidates for further investigation in oncology research and drug development, particularly for cancers that are resistant to traditional apoptosis-inducing therapies. This document provides detailed application notes and protocols for the use of this compound in cancer cell line research, based on currently available scientific literature.
Mechanism of Action
This compound's primary mechanism of action involves the dysregulation of lipid metabolism. It is known to be dependent on the activity of Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo fatty acid synthesis.[1] Treatment with this compound leads to a significant accumulation of long-chain saturated and unsaturated fatty acids within the cell.[2] This disruption of lipid homeostasis is a key trigger for the observed cell death.
While this compound induces a distinct form of cell death, it also exhibits characteristics of ferroptosis, an iron-dependent form of regulated cell death, particularly at lower concentrations. An analog of this compound, FIN56, has been developed as a more specific inducer of ferroptosis, acting through the degradation of Glutathione Peroxidase 4 (GPX4).[3][4]
Data Presentation
Table 1: IC50 Values of this compound and its Analog FIN56 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HT-1080 | Fibrosarcoma | ~5.5 | [2] |
| FIN56 | HT-1080 | Fibrosarcoma | 2.37 ± 0.17 | [5] |
| FIN56 | HT-29 | Colorectal Carcinoma | Not specified | [6] |
| FIN56 | Caco-2 | Colorectal Carcinoma | Not specified | [6] |
| FIN56 | Calu-1 | Lung Adenocarcinoma | Not specified | [3] |
| FIN56 | 143B | Osteosarcoma | Not specified | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Viability Assay (Alamar Blue)
This protocol is adapted for determining the IC50 of this compound in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the detection of apoptosis and necrosis using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentration (e.g., 1x and 2x IC50) and a vehicle control for the chosen time period.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution by flow cytometry.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentration and a vehicle control for the chosen time period.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for the detection of proteins involved in the this compound signaling pathway.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ACC1, anti-phospho-ACC1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound represents a novel approach to inducing cancer cell death through the targeted disruption of lipid metabolism. The protocols and information provided in this document serve as a foundational guide for researchers investigating the therapeutic potential of this compound and its analogs. Further research is warranted to establish a comprehensive understanding of its efficacy across a wider range of cancer types and to fully elucidate its molecular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Genome-Wide CRISPR/Cas9 Screen to Identify Genetic Modulators of the CIL56-Induced Cell Death Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of novel drug targets and the elucidation of their mechanisms of action are critical challenges in drug discovery.[1] The small molecule CIL56 has been identified as an inducer of a novel, non-apoptotic form of regulated cell death.[2][3] Initial studies have shown that this compound-induced cell death is dependent on the activity of Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo lipid synthesis, suggesting a central role for lipid metabolism in this pathway.[3] However, the broader genetic network governing cellular sensitivity to this compound remains largely uncharacterized.
CRISPR-Cas9 screening has emerged as a powerful and precise tool for systematically interrogating gene function on a genome-wide scale.[4][5] By creating a pooled library of cells, each with a single gene knockout, researchers can perform selection experiments to identify genes that are essential for specific cellular processes, including responses to drug treatment.[6][7] This application note provides a detailed protocol for performing a genome-wide CRISPR/Cas9 loss-of-function screen to identify genes and pathways that modulate sensitivity to this compound-induced cell death. Such a screen can uncover novel therapeutic targets and provide deeper insights into this unique cell death mechanism.[8]
Signaling Pathway and Experimental Workflow
To understand the context of the screen, it is important to visualize both the known signaling pathway and the experimental procedure.
Figure 1: Hypothesized this compound-induced cell death pathway.
Figure 2: Experimental workflow for a pooled CRISPR knockout screen.
Experimental Protocols
This protocol outlines a positive selection screen to identify genes whose knockout confers resistance to this compound.
Part 1: Cell Line Preparation and Lentiviral Transduction
-
Cell Line Selection : Choose a human cell line known to be sensitive to this compound (e.g., KBM7, HT-1080).[2] Engineer the cells to stably express the Cas9 nuclease. This is typically achieved by lentiviral transduction followed by antibiotic selection.
-
Lentiviral Library Production : Package a genome-scale sgRNA library (e.g., GeCKOv2) into lentiviral particles by transfecting HEK293T cells with the library plasmid pool and packaging plasmids.[9]
-
Viral Titer Determination : Determine the lentiviral titer to calculate the appropriate volume of virus needed to achieve a low multiplicity of infection (MOI) of 0.3-0.5.[10] This ensures that most cells receive a single sgRNA construct.
-
Library Transduction :
-
Seed the Cas9-expressing target cells at a density that ensures at least 500-1000x coverage of the sgRNA library (e.g., for a library of 120,000 sgRNAs, infect at least 1.2 x 10⁸ cells).[6]
-
Transduce the cells with the sgRNA lentiviral library at an MOI of 0.3-0.5 in the presence of polybrene (8 µg/mL).[10]
-
-
Antibiotic Selection : 48-72 hours post-transduction, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin). Maintain selection for 3-6 days until a non-transduced control plate shows complete cell death.[10]
Part 2: this compound Positive Selection Screen
-
Baseline Cell Collection (T₀) : After antibiotic selection, expand the cell population while maintaining library representation. Harvest a sufficient number of cells to represent the library at 500-1000x coverage. This pellet serves as the initial timepoint (T₀) reference.[11]
-
This compound Treatment :
-
Plate the remaining transduced cells for treatment.
-
Treat one arm of the experiment with a lethal concentration of this compound (e.g., 5.5 µM for KBM7 cells, determined by a dose-response curve).[2]
-
Treat a parallel arm with the vehicle control (e.g., DMSO).
-
Culture the cells for 14-21 days, allowing for resistant clones to grow.[2] Replenish media with fresh this compound or vehicle as needed.
-
-
Harvesting Surviving Cells : Once a sufficient number of resistant colonies have emerged in the this compound-treated arm, harvest the surviving cells. Also, harvest the cells from the vehicle-treated arm.
Part 3: Sample Processing and Data Analysis
-
Genomic DNA Extraction : Extract genomic DNA from the T₀, vehicle-treated, and this compound-treated cell pellets using a high-yield DNA extraction kit.[6] Ensure sufficient starting material to maintain library coverage.
-
sgRNA Amplification : Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first step amplifies the sgRNA region, and the second step adds Illumina sequencing adapters and barcodes for multiplexing.[9]
-
Next-Generation Sequencing (NGS) : Pool the barcoded PCR products and sequence them on an Illumina platform (e.g., NextSeq or HiSeq).[9] Aim for sufficient read depth to maintain at least 250-500 reads per sgRNA.
-
Data Analysis :
-
Quality Control : Assess sequencing data quality using tools like FastQC.[11]
-
Read Counting : Demultiplex the sequencing reads and align them to the sgRNA library reference to get raw read counts for each sgRNA in each sample.
-
Hit Identification : Use software packages like MAGeCK to identify sgRNAs and genes that are significantly enriched in the this compound-treated sample compared to the control samples.[12][13] MAGeCK's Robust Rank Aggregation (RRA) algorithm evaluates the significance at the gene level.[12]
-
Pathway Analysis : Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of significant gene hits to identify biological pathways involved in the this compound response.[14][15]
-
Data Presentation
Quantitative results from the CRISPR screen should be summarized in a clear, tabular format to facilitate interpretation and comparison.
Table 1: Summary of Top Gene Hits Conferring Resistance to this compound
| Rank | Gene Symbol | Description | RRA Score | p-value | False Discovery Rate (FDR) |
| 1 | ACACA | Acetyl-CoA carboxylase alpha | 8.5e-15 | 1.2e-10 | 9.7e-10 |
| 2 | TECR | Trans-2,3-enoyl-CoA reductase | 6.1e-12 | 3.3e-8 | 1.3e-7 |
| 3 | ZDHHC5 | Zinc finger DHHC-type containing 5 | 2.4e-11 | 9.8e-8 | 2.6e-7 |
| 4 | NADK | NAD kinase | 7.8e-9 | 1.5e-6 | 3.1e-6 |
| 5 | GENE_X | Novel hit protein X | 1.2e-7 | 4.0e-5 | 6.5e-5 |
| 6 | GENE_Y | Novel hit protein Y | 5.5e-7 | 9.1e-5 | 1.2e-4 |
| 7 | GENE_Z | Novel hit protein Z | 9.8e-7 | 1.6e-4 | 1.9e-4 |
Note: Data shown is hypothetical but includes genes previously identified as significant in a similar screen to illustrate expected results.[2][3] RRA Score, p-value, and FDR are typical outputs from the MAGeCK analysis pipeline.
Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide CRISPR/Cas9 screen to identify and characterize the genetic determinants of the this compound-induced cell death pathway. The protocol details the necessary steps from experimental design and execution to data analysis and interpretation. By identifying genes whose loss confers resistance to this compound, researchers can uncover novel components and regulators of this unique cell death mechanism. These findings can significantly advance our understanding of fundamental cell biology and aid in the discovery of new therapeutic targets for diseases where modulation of lipid metabolism and cell death is beneficial.[5][8]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. broadinstitute.org [broadinstitute.org]
- 7. idtdna.com [idtdna.com]
- 8. CRISPR: A Screener’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-wide CRISPR-Cas9 screen [bio-protocol.org]
- 11. Hands-on: CRISPR screen analysis / CRISPR screen analysis / Genome Annotation [training.galaxyproject.org]
- 12. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
- 13. mdpi.com [mdpi.com]
- 14. How to Accurately Interpret CRISPR Screening Data - CD Genomics [cd-genomics.com]
- 15. researchgate.net [researchgate.net]
Metabolomic Analysis of Cells Treated with CIL56: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the metabolomic analysis of cells treated with CIL56, a novel small molecule known to induce a unique form of non-apoptotic cell death linked to lipid metabolism.[1][2][3] Understanding the metabolic reprogramming induced by this compound is critical for elucidating its complete mechanism of action and identifying potential biomarkers for drug efficacy.
This application note offers a detailed workflow, from cell culture and this compound treatment to sample preparation for mass spectrometry-based metabolomics, data acquisition, and analysis.
Introduction to this compound
This compound is a novel compound that triggers cell death in a manner dependent on the rate-limiting de novo lipid synthetic enzyme, Acetyl-CoA Carboxylase 1 (ACC1).[1][2][3] Studies have shown that this compound's lethal effects are suppressed by the ACC1 inhibitor TOFA, suggesting that ACC1 activity is crucial for this compound-induced cell death.[2][3] At lower concentrations, this compound is capable of inducing ferroptosis, an iron-dependent form of regulated cell death, while at higher concentrations, it appears to engage an independent, necrotic cell death pathway.[4] A more selective analog, FIN56, has been developed to specifically induce ferroptosis.[4][5] Mechanistically, this compound has been shown to reduce the expression of proteins related to iron-dependent death, such as xCT and GPX4, and to decrease glutathione (B108866) content in esophageal squamous cell carcinoma cells.[6] Furthermore, a genome-wide CRISPR screen identified trans-2-enoyl-CoA reductase (TECR), an enzyme involved in very long-chain fatty acid synthesis, as a key regulator of this compound-induced death.[7]
Data Presentation: Quantitative Metabolomic Changes Induced by this compound
Metabolomic analysis of HT-1080 cells treated with 6.5 µM this compound for a specified duration revealed significant alterations in the cellular metabolome.[2] Out of 298 polar and nonpolar metabolites identified, the levels of 141 were significantly changed, with 82 metabolites being upregulated and 59 downregulated.[2] Co-treatment with the ACC1 inhibitor TOFA (4 µM) reversed these metabolic changes, indicating the dependence of this compound's effects on ACC1 activity.[2]
Table 1: Summary of Metabolite Changes in HT-1080 Cells Treated with this compound [2]
| Metabolite Class | Regulation by this compound (6.5 µM) | Effect of Co-treatment with TOFA (4 µM) |
| Saturated Fatty Acids | Striking accumulation of all detectable long-chain species | TOFA-sensitive reversal |
| Monounsaturated Fatty Acids | Significant accumulation | TOFA-sensitive reversal |
| Polyunsaturated Fatty Acids | Significant accumulation of all detectable species | TOFA-sensitive reversal |
| Other Significantly Altered Metabolites | 82 increased, 59 decreased | No significant alterations compared to vehicle-treated cells |
Note: The fold-change in abundance for 144 metabolites was significantly altered by this compound treatment (FDR q < 0.01).[2][3]
Experimental Protocols
This section provides detailed protocols for cell culture, this compound treatment, and sample preparation for metabolomic analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed adherent cells (e.g., HT-1080) in 6-well plates at a density that ensures 80-90% confluency at the time of harvest. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Treatment: Once cells reach the desired confluency, replace the existing medium with fresh medium containing the desired concentration of this compound. A vehicle control (DMSO) at the same final concentration should be run in parallel. A typical concentration for this compound is 6.5 µM.[2] The incubation time should be optimized for the specific cell line and experimental goals.
-
Replicates: Prepare a minimum of five biological replicates for each experimental condition (e.g., untreated, vehicle control, this compound-treated).[8]
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol is designed to rapidly quench metabolic activity and extract a broad range of intracellular metabolites.
-
Quenching: Quickly aspirate the culture medium. To halt metabolic processes, immediately place the 6-well plates on dry ice.
-
Washing: Wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS) per well. Aspirate the PBS completely after each wash.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well.
-
Cell Lysis and Collection: Place the plates on ice. Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.[8]
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.
Protocol 3: LC-MS/MS Analysis and Data Processing
-
Sample Reconstitution: Prior to analysis, the dried metabolite extracts can be reconstituted in a suitable solvent, such as 50% methanol, compatible with the liquid chromatography method.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.[9] A reversed-phase liquid chromatography (RPLC) method is suitable for a broad range of metabolites, while hydrophilic interaction liquid chromatography (HILIC) is better for polar metabolites.[10]
-
Data Pre-processing: Convert the raw mass spectrometry data to an open format (e.g., mzML).[9]
-
Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, principal component analysis (PCA), and partial least squares-discriminant analysis (PLS-DA)) to identify metabolites that are significantly different between the control and this compound-treated groups.[9]
Visualizations
Signaling Pathway of this compound-Induced Cell Death
Caption: Proposed signaling pathway of this compound-induced cell death.
Experimental Workflow for Metabolomic Analysis
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Small-molecule Inhibitor this compound on Death of Esophageal Squamous Cell Carcinoma Cells [zlfzyj.com]
- 7. researchgate.net [researchgate.net]
- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Mass Spectrometry-Based Untargeted Metabolomics and Lipidomics Platforms to Analyze Cell Culture Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CIL56-Induced Cell Death
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment duration and molecular pathways associated with CIL56-induced cell death. Detailed protocols for key experiments are included to facilitate the study and application of this novel non-apoptotic cell death-inducing compound.
Introduction
This compound is a small molecule compound that triggers a unique form of regulated, non-apoptotic cell death.[1][2] Research has demonstrated that at lower concentrations, this compound can induce ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1] At higher concentrations, it appears to engage an additional, as-yet-unidentified necrotic cell death pathway.[1] A key characteristic of this compound-induced cell death is its dependency on the enzyme Acetyl-CoA Carboxylase 1 (ACC1), which is the rate-limiting enzyme in de novo fatty acid synthesis.[2]
Data Presentation: this compound Treatment Parameters
The efficacy of this compound in inducing cell death is dependent on the cell line, concentration, and duration of treatment. The following tables summarize quantitative data from various studies.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Effective Concentration | Assay Duration | Notes | Reference |
| KBM7 | 5.5 µM | Not Specified | Concentration identified to yield resistant colonies in a genetic screen. | [2] |
| HT-1080 | 6.5 µM | 8 hours | Used for metabolomic analysis. | [2] |
| BJeLR (oncogenic RAS) | Lower concentrations | 48 hours | More sensitive to this compound-induced ferroptosis compared to non-transformed cells. | [1] |
| BJeH (non-transformed) | Higher concentrations | 48 hours | Less sensitive to this compound compared to RAS-transformed counterparts. | [1] |
| Esophageal Squamous Carcinoma Cells | Concentration-dependent | Not Specified | This compound significantly inhibited proliferation. | [3] |
Table 2: Time-Course of this compound-Induced Cellular Events
| Time Point | Cellular Event | Cell Line | This compound Concentration | Assay | Reference |
| 6 hours | Lipid ROS Generation | HT-1080 | Not Specified | BODIPY-581/591 C11 Staining | [1] |
| 8 hours | Metabolite Alterations | HT-1080 | 6.5 µM | Mass Spectrometry | [2] |
| 10 hours | GPX4 Protein Degradation (by FIN56) | BJeLR | Not Specified | Western Blot | [1] |
| 24 hours | Cell Viability Reduction | HT-1080 | Dose-dependent | Alamar Blue Assay | [2] |
| 48 hours | Cell Viability Reduction | BJ cell line series | Dose-dependent | Not Specified | [1] |
Signaling Pathways
This compound induces cell death through a novel mechanism involving lipid metabolism. The central pathway involves the enzyme ACC1. Additionally, at lower concentrations, this compound triggers ferroptosis, which is characterized by iron-dependent lipid peroxidation and can be suppressed by iron chelators and lipophilic antioxidants.[1] The degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation, is also implicated in cell death induced by a this compound analog, FIN56.[1]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: Cell Viability Assay (Resazurin-Based)
This protocol is for determining the dose-response and time-course effects of this compound on cell viability.
Materials:
-
Target cells (e.g., HT-1080)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates
-
Resazurin (B115843) sodium salt solution (0.2 mg/ml in sterile PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1.0 × 10^4 cells per well in 100 µl of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium from the stock solution. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add the this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
Resazurin Addition: Add 10 µl of resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 4 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance (560 nm excitation / 590 nm emission) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for GPX4 and xCT Expression
This protocol is to assess the effect of this compound on the expression levels of key ferroptosis-related proteins.
Materials:
-
Target cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Bradford assay reagents
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GPX4, anti-xCT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer on ice for 20 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the Bradford assay.
-
Sample Preparation: Denature 15-25 µg of total protein per sample by boiling in Laemmli buffer.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH.
Protocol 3: Lipid Peroxidation Assay (BODIPY 581/591 C11)
This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Target cells
-
This compound
-
BODIPY 581/591 C11 dye (e.g., from Thermo Fisher Scientific)
-
Flow cytometer
-
Deferoxamine (DFOM) as a negative control (iron chelator)
Procedure:
-
Cell Treatment: Culture and treat cells with this compound for the desired time (e.g., 6 hours). Include a vehicle control and a co-treatment with DFOM.
-
Staining: Add BODIPY 581/591 C11 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Cell Harvesting: Gently harvest the cells (e.g., by trypsinization if adherent).
-
Flow Cytometry: Resuspend the cells in a suitable buffer (e.g., PBS) and analyze immediately by flow cytometry.
-
Data Analysis: Measure the shift in fluorescence from red to green, which indicates lipid peroxidation. Quantify the percentage of cells with increased green fluorescence.
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Quantitative Profiling of Protein Carbonylations in Ferroptosis by an Aniline-Derived Probe - figshare - Figshare [figshare.com]
Application Notes and Protocols: Western Blot Analysis of ACC1 Expression Following CIL56 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIL56 is a novel small molecule that induces non-apoptotic cell death, with its cytotoxic effects being notably dependent on the enzyme Acetyl-CoA Carboxylase 1 (ACC1).[1] ACC1 is the rate-limiting enzyme in de novo fatty acid synthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1] The prevailing hypothesis suggests that this compound stimulates the activity of ACC1 or an upstream component of the fatty acid synthesis pathway, leading to metabolic changes that culminate in cell death.[1] At lower concentrations, this compound is also known to induce ferroptosis, an iron-dependent form of regulated cell death. Understanding the molecular response of cancer cells to this compound, particularly its effect on the expression of its key mediator, ACC1, is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
These application notes provide a comprehensive guide to performing Western blot analysis to assess ACC1 protein expression in cancer cells following exposure to this compound. Included are detailed experimental protocols, illustrative data, and diagrams of the experimental workflow and the putative signaling pathway.
Data Presentation
While the lethal effect of this compound is dependent on the presence and activity of ACC1, published literature to date has not provided specific quantitative data on the changes in ACC1 protein expression levels following this compound treatment. The primary mechanism is thought to involve the stimulation of ACC1's enzymatic activity rather than an alteration of its protein abundance.[1]
The following table presents hypothetical quantitative Western blot data for illustrative purposes. This data reflects a scenario where this compound exposure does not significantly alter the total protein expression of ACC1, which would be consistent with a mechanism based on the modulation of enzyme activity.
Table 1: Illustrative Quantitative Analysis of ACC1 Protein Expression in HT-1080 Cells Treated with this compound for 24 Hours
| Treatment Group | This compound Concentration (µM) | Mean Relative ACC1 Band Intensity (Normalized to Loading Control) | Standard Deviation | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | 1.00 | 0.08 | 1.0 |
| This compound | 1 | 1.05 | 0.12 | 1.05 |
| This compound | 5 | 0.98 | 0.10 | 0.98 |
| This compound | 10 | 0.95 | 0.15 | 0.95 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol details the procedure for culturing a relevant cancer cell line (e.g., HT-1080 fibrosarcoma cells, in which this compound has been studied) and treating the cells with this compound.
Materials:
-
HT-1080 cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
6-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Culture Maintenance: Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: Seed HT-1080 cells into 6-well plates at a density that will result in 70-80% confluency at the time of protein extraction.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Include a vehicle control group treated with the same concentration of the solvent used for the this compound stock solution.
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Protein Extraction and Quantification
This protocol describes the lysis of this compound-treated cells and the determination of total protein concentration.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit (or equivalent)
-
Spectrophotometer
Procedure:
-
Cell Lysis:
-
Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein extract) to fresh, pre-chilled microcentrifuge tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Protocol 3: Western Blot Analysis of ACC1
This protocol provides a detailed procedure for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting ACC1 using specific antibodies.
Materials:
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis apparatus and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer apparatus and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against ACC1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Sample Preparation:
-
Based on the protein quantification, dilute the protein extracts with Laemmli sample buffer to a uniform concentration.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against ACC1, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane of the ACC1 antibodies and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) following the same incubation and washing steps.
-
-
Data Analysis:
-
Quantify the band intensities for ACC1 and the loading control using image analysis software.
-
Normalize the ACC1 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the fold change in ACC1 expression relative to the vehicle control.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Troubleshooting inconsistent results in CIL56 experiments
Disclaimer
Please note that "CIL56" appears to be a hypothetical or proprietary experimental name, as no specific information was found in public resources. Therefore, this guide uses a representative example of a cell-based apoptosis assay to address common sources of inconsistency and provide a framework for troubleshooting.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during this compound experiments. The following information is designed to help you identify and resolve common issues to ensure the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability in my results between replicate wells?
High variability between replicates is often due to inconsistencies in cell seeding, reagent addition, or edge effects in the microplate.
-
Cell Seeding: Ensure your cells are in a single-cell suspension before seeding. Inconsistent cell numbers will lead to variable results.
-
Reagent Addition: Use a multichannel pipette for adding reagents and ensure it is properly calibrated. Add reagents to the same side of the well each time to ensure consistent mixing.
-
Edge Effects: Evaporation in the outer wells of a microplate can lead to concentrated media and reagents, affecting cell health and assay performance. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or media.
Q2: My negative control wells show a high background signal. What is the cause?
A high background signal in negative controls can be caused by several factors, including contaminated reagents, inappropriate incubation times, or issues with the detection instrument.
-
Reagent Contamination: Ensure all buffers and media are sterile and free of contaminants that might interfere with the assay signal.
-
Incubation Times: Over-incubation can lead to non-specific signal. Optimize your incubation times according to the assay protocol.
-
Instrument Settings: Incorrect gain settings on the plate reader can amplify background noise. Consult your instrument's manual to optimize the settings for your specific assay.
Q3: The IC50 value of this compound varies significantly between experiments. Why is this happening?
Variability in IC50 values can be attributed to differences in cell passage number, reagent stability, or slight deviations in the experimental protocol.
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered sensitivity to treatments.
-
Reagent Stability: Ensure that this compound and other critical reagents are stored correctly and have not undergone multiple freeze-thaw cycles, which can degrade the compounds.
-
Protocol Consistency: Adhere strictly to the same protocol for each experiment, paying close attention to incubation times, temperatures, and cell densities.
Quantitative Data Summary
The following tables provide a summary of expected quantitative data for a typical this compound apoptosis assay.
Table 1: Expected IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | Expected IC50 Range (µM) |
| HeLa | 10,000 | 24 | 5 - 15 |
| A549 | 8,000 | 24 | 20 - 40 |
| MCF-7 | 12,000 | 48 | 10 - 25 |
Table 2: Assay Performance and Quality Control Metrics
| Parameter | Acceptable Range | Common Causes for Deviation |
| Z'-factor | > 0.5 | Inconsistent pipetting, high background |
| Signal-to-Background | > 10 | Suboptimal reagent concentration, short incubation |
| CV (%) of Replicates | < 15% | Uneven cell seeding, edge effects |
Detailed Experimental Protocol: this compound-Induced Apoptosis Assay
This protocol outlines a standard procedure for measuring apoptosis in cancer cells treated with this compound using a caspase-3/7 activity assay.
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Caspase-3/7 Reagent Addition:
-
Allow the caspase-3/7 reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Subtract the average background signal from all measurements.
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
Visualizations
Signaling Pathway
How to improve the solubility of CIL56 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using CIL56 in cell culture experiments, with a primary focus on improving its solubility.
Troubleshooting Guides & FAQs
Issue: Precipitation of this compound in Cell Culture Media
Q1: I dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
A1: Immediate precipitation, or "crashing out," is a common problem with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous cell culture medium. This occurs because the compound's solubility dramatically decreases as the DMSO is diluted.
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of this compound in your specific cell culture medium using the protocol provided below. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the this compound solution dropwise while gently swirling or vortexing the media to ensure gradual and thorough mixing. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution. |
| High DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the cell culture medium at or below 0.1% to minimize solvent-related effects and cell toxicity. |
Q2: My this compound stock solution in DMSO appears to have some solid material or crystals at the bottom. Is it still usable?
A2: The solid material is likely precipitated this compound. This can happen due to improper storage or if the solution is supersaturated. To redissolve the compound, gently warm the vial in a 37°C water bath and vortex vigorously. Sonication can also be beneficial.[1] Always visually inspect your stock solution for any precipitate before use. If the precipitate does not fully dissolve, it is recommended to prepare a fresh stock solution.
Q3: Even after following the recommended procedures, I still observe a fine precipitate or cloudiness in my culture plates after a few hours of incubation. What could be the reason?
A3: This delayed precipitation can be due to several factors:
-
Evaporation: Over time, evaporation of media from culture plates can increase the concentration of this compound to a point where it exceeds its solubility limit. Ensure proper humidification in your incubator and consider using plates with low-evaporation lids.
-
Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. Minimize the time that plates are outside the stable 37°C environment.
-
Interaction with Media Components: this compound may interact with components in the serum or media over time, leading to the formation of insoluble complexes.
If you continue to experience issues, consider further lowering the working concentration of this compound.
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Note that solubility in aqueous solutions like cell culture media is significantly lower.
| Solvent/Vehicle | Concentration | Description | Source |
| DMSO | 88 mg/mL (179.73 mM) | Clear solution. Sonication is recommended for complete dissolution. | [1] |
| DMSO | 97 mg/mL (198.11 mM) | Clear solution. Use fresh DMSO as moisture-absorbing DMSO can reduce solubility. | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.11 mM) | Suspended solution. Requires ultrasonic and warming. Suitable for in vivo use. | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.25 mM) | Clear solution. Suitable for in vivo use. | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.25 mM) | Clear solution. Suitable for in vivo use. | [3] |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (37°C) or sonication.
-
Prepare Serial Dilutions: In a 96-well plate, prepare a series of dilutions of this compound in your complete cell culture medium (pre-warmed to 37°C). For example, create a two-fold dilution series starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., <1 µM). Include a vehicle control (DMSO only at the highest concentration used).
-
Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period that reflects your planned experiment (e.g., 2, 6, 24, and 48 hours).
-
Observe for Precipitation: Visually inspect the wells for any signs of cloudiness, haziness, or visible precipitate at each time point. For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration for your experimental conditions.
Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
Objective: To prepare a working solution of this compound in cell culture medium with minimal risk of precipitation.
Methodology:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in high-quality, anhydrous DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Create an Intermediate Dilution (Optional but Recommended): To minimize the volume of DMSO added to your final culture and to facilitate a more gradual dilution, first, create an intermediate dilution of your this compound stock in DMSO or pre-warmed (37°C) complete cell culture medium.
-
Prepare Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
While gently vortexing or swirling the medium, add the required volume of your this compound stock (or intermediate dilution) dropwise to the medium. This gradual addition is critical to prevent rapid changes in solvent polarity.
-
Ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1%).
-
-
Final Check: After preparing the working solution, visually inspect it for any signs of precipitation before adding it to your cells.
Signaling Pathways and Experimental Workflows
This compound is known to induce a form of iron-dependent regulated cell death called ferroptosis.[1] Its mechanism is closely tied to the activity of Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in fatty acid synthesis.[1][4]
A more selective analog of this compound, named FIN56, also induces ferroptosis but through a dual mechanism involving the degradation of Glutathione Peroxidase 4 (GPX4) and the activation of Squalene Synthase (SQS).[5][6][7]
The following workflow illustrates the logical steps for troubleshooting this compound solubility issues during experimental setup.
References
- 1. This compound | Ferroptosis | ROS | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CIL56 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for CIL56 treatment. This compound is a novel small molecule that induces a unique form of non-apoptotic cell death dependent on Acetyl-CoA Carboxylase 1 (ACC1).[1][2] Proper optimization of incubation time is critical for obtaining reproducible and meaningful experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound induces cell death by stimulating the activity of ACC1, the rate-limiting enzyme in de novo fatty acid synthesis.[1][2] This leads to an accumulation of both saturated and polyunsaturated fatty acids.[1] A proposed model suggests that this compound may accelerate the production of malonyl-CoA, which in turn inhibits the breakdown of fatty acids through mitochondrial β-oxidation, contributing to lipid accumulation and subsequent cell death.[1] At lower concentrations, this compound has been observed to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[3][4]
Q2: What is a typical starting concentration and incubation time for this compound treatment?
A2: Based on published studies, a reasonable starting concentration for this compound is in the low micromolar range (e.g., 5-10 µM).[1] For initial experiments, a time-course experiment is highly recommended. A starting point could be to test a range of incubation times, such as 6, 12, 24, and 48 hours, to determine the optimal window for your specific cell line and experimental endpoint.[2][3]
Q3: How does this compound-induced cell death differ from apoptosis?
A3: this compound induces a non-apoptotic form of cell death.[1][2] This means it does not rely on the activation of caspases, which are the key mediators of apoptosis. The lethality of this compound is not suppressed by inhibitors of apoptosis.[1] Instead, its cytotoxic effects are dependent on the activity of ACC1.[1][2]
Q4: Can this compound induce different types of cell death?
A4: Yes, the concentration of this compound can influence the type of cell death observed. At lower concentrations, this compound can induce ferroptosis, which can be suppressed by iron chelators and antioxidants.[3][4] However, at higher concentrations, it appears to trigger a distinct, non-suppressible necrotic phenotype.[3] A more selective analog, FIN56, has been developed to specifically induce ferroptosis.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect or low efficacy | Incubation time is too short: The compound may require more time to elicit a response in your specific cell line. | Perform a time-course experiment, extending the incubation period (e.g., up to 72 hours).[5] |
| This compound concentration is too low: The concentration used may be insufficient to induce cell death in your particular cells. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 20 µM). | |
| Cell line is resistant: Some cell lines may have intrinsic resistance to this compound-induced cell death. | Consider testing a different cell line. Resistance to this compound has been linked to the absence or silencing of the ACACA gene (encoding ACC1).[1][2] | |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure this compound is stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions. | |
| High cell toxicity or off-target effects | Incubation time is too long: Prolonged exposure may lead to non-specific cytotoxicity. | Reduce the incubation time. Analyze earlier time points in your time-course experiment.[6] |
| This compound concentration is too high: High concentrations can lead to a rapid, necrotic cell death that may not be relevant to the specific pathway under investigation.[3] | Lower the concentration of this compound. Refer to your dose-response curve to select a more appropriate concentration. | |
| Inconsistent or variable results | Inconsistent cell seeding density: Variations in the number of cells seeded can lead to variability in the response to treatment. | Ensure a consistent and optimized cell seeding density for your assays.[7] |
| Fluctuations in incubation conditions: Changes in temperature or CO2 levels can affect cell health and response to treatment. | Maintain stable and consistent incubator conditions. Minimize door openings.[8] | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect results. | To mitigate this, fill the outer wells with sterile media or PBS without cells.[8] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound
This protocol describes a time-course experiment to identify the optimal incubation period for this compound in a cell-based viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, MTT)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
-
Time-Course Incubation:
-
Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
-
Cell Viability Assessment:
-
At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
For example, for a Resazurin-based assay, add the reagent to each well and incubate for the recommended time.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot cell viability versus this compound concentration for each incubation time to determine the IC50 value at each time point.
-
The optimal incubation time is typically the point at which a clear dose-dependent effect is observed within a physiologically relevant concentration range.
-
Data Presentation
Table 1: Example of IC50 Values for this compound at Different Incubation Times
| Incubation Time (hours) | IC50 (µM) |
| 6 | > 50 |
| 12 | 25.3 |
| 24 | 10.1 |
| 48 | 5.8 |
| 72 | 5.5 |
Visualizations
Caption: Proposed signaling pathway of this compound-induced cell death.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 8. youtube.com [youtube.com]
Cell line-specific responses to CIL56 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CIL56, a small-molecule inhibitor known to induce non-apoptotic cell death. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound induces a form of regulated, non-apoptotic cell death that is dependent on the enzyme Acetyl-CoA Carboxylase 1 (ACC1). ACC1 is the rate-limiting enzyme in de novo fatty acid synthesis. The cell death triggered by this compound is associated with alterations in lipid metabolism. While it can induce ferroptosis, an iron-dependent form of cell death, at lower concentrations, it may trigger a different, necrotic cell death pathway at higher concentrations.[1][2][3]
Q2: How does this compound differ from other ferroptosis inducers like erastin (B1684096) or RSL3?
A2: While erastin and RSL3 induce ferroptosis by inhibiting the cystine/glutamate antiporter (system xc-) or glutathione (B108866) peroxidase 4 (GPX4) respectively, this compound's mechanism is distinct as it is dependent on ACC1 activity. The lethality of erastin and RSL3 can be suppressed by the ferroptosis inhibitor ferrostatin-1 (Fer-1), whereas this compound-induced cell death is not.[4] Conversely, the ACC1 inhibitor TOFA can suppress this compound-induced cell death but not that induced by erastin or RSL3.[4]
Q3: Are there known cell line-specific responses to this compound treatment?
A3: Yes, cell lines exhibit differential sensitivity to this compound. For instance, some studies have shown that this compound has a degree of selectivity towards cells expressing oncogenic HRAS G12V.[1] Additionally, cell lines with differing metabolic profiles, particularly related to lipid metabolism, may respond differently. Resistance to this compound has been observed in cells where the ACACA gene (encoding ACC1) has been knocked out. In esophageal squamous cell carcinoma cells, this compound has been shown to inhibit proliferation and migration.[5]
Q4: What is FIN56 and how does it relate to this compound?
A4: FIN56 is a more selective and potent analog of this compound, developed to specifically induce ferroptosis.[1][2] Unlike this compound, which can engage a second, non-ferroptotic death mechanism at higher concentrations, FIN56's lethal effects are fully suppressed by ferroptosis inhibitors.[1] FIN56 works by promoting the degradation of GPX4 and activating squalene (B77637) synthase, an enzyme in the cholesterol synthesis pathway.[1][2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No significant cell death observed after this compound treatment. | 1. Cell line is resistant. 2. Incorrect dosage. 3. Inactive compound. | 1. Check if the cell line has high expression of ACC1. ACACA knockout cells are resistant. 2. Perform a dose-response experiment to determine the optimal concentration (e.g., 1-10 µM). 3. Verify the integrity and storage conditions of the this compound compound. |
| High variability in results between experiments. | 1. Inconsistent cell density at the time of treatment. 2. Variation in treatment duration. 3. Cell line instability or high passage number. | 1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase.[7] 2. Adhere to a strict timeline for treatment and subsequent assays. 3. Use low passage number cells and regularly check for mycoplasma contamination. |
| Unexpected morphological changes in cells (e.g., not typical of apoptosis). | This compound induces non-apoptotic cell death, which can have different morphological features. | This is expected. This compound-induced cell death is distinct from apoptosis.[4] Observe for features of necrosis or ferroptosis, such as membrane rupture and shrunken mitochondria.[8] |
| Ferroptosis inhibitors (e.g., Fer-1) do not rescue this compound-induced cell death. | 1. This compound concentration is too high, inducing a non-ferroptotic death pathway.[1][2] 2. The primary mechanism in the specific cell line is not ferroptosis. | 1. Try lower concentrations of this compound.[1] 2. Use an ACC1 inhibitor like TOFA to see if it rescues the phenotype, confirming ACC1-dependence.[4] |
Quantitative Data Summary
| Cell Line | Cancer Type | This compound Concentration for Effect | Observed Effects | Reference |
| KBM7 | Chronic Myeloid Leukemia | 5.5 µM | Lethal, non-apoptotic cell death. Not suppressed by Fer-1. | [4] |
| HT-1080 | Fibrosarcoma | 6.5 µM | Induces cell death, dependent on ACC1. Resistance observed in ACACA knockout clones. | [4] |
| BJeLR (HRAS G12V) | Engineered BJ Fibroblasts | ~1-10 µM | Higher sensitivity in oncogenic RAS-expressing cells compared to wild-type. | [1] |
| Esophageal Squamous Cell Carcinoma Cells | Esophageal Cancer | Not specified | Inhibition of proliferation and migration; reduction in GPX4 and YAP1 protein expression.[5] | [5] |
Experimental Protocols
Cell Viability Assay (SRB Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation of esophageal squamous cell carcinoma cells.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Fixation: Discard the supernatant and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for ACC1, GPX4, and YAP1
This protocol is a general guide for detecting protein expression changes following this compound treatment.
-
Cell Lysis: Treat cells with this compound at the desired concentration and duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ACC1, GPX4, YAP1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C. (Dilutions should be optimized as per manufacturer's instructions).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Lipid Peroxidation Assay (BODIPY 581/591 C11)
This assay measures lipid reactive oxygen species (ROS), a key feature of ferroptosis.
-
Cell Treatment: Seed cells in a format suitable for flow cytometry or fluorescence microscopy. Treat with this compound, a positive control (e.g., RSL3), and a vehicle control for the desired time. A co-treatment with an antioxidant (e.g., Fer-1) can be included.
-
Staining: Add the BODIPY 581/591 C11 probe to the cell culture medium at a final concentration of 1-2 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis:
-
Flow Cytometry: Resuspend cells in PBS and analyze immediately. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation. An increase in the green fluorescence channel (e.g., FITC) indicates lipid peroxidation.
-
Fluorescence Microscopy: Observe cells directly. Oxidized lipids will fluoresce green, while non-oxidized lipids will fluoresce red.
-
-
Quantification: For flow cytometry, quantify the percentage of cells with high green fluorescence or the mean fluorescence intensity of the green channel.
Visualizations
Caption: Proposed signaling pathway of this compound-induced cell death.
Caption: Experimental workflow for assessing this compound efficacy and mechanism.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Small-molecule Inhibitor this compound on Death of Esophageal Squamous Cell Carcinoma Cells [zlfzyj.com]
- 6. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of CIL56 in experimental setups
Welcome to the technical support center for CIL56. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, oxime-containing small molecule that induces a form of regulated, non-apoptotic cell death.[1][2] Its mechanism is distinct from other cell death pathways like apoptosis, necroptosis, and pyroptosis.[1] At lower concentrations, this compound can induce ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid reactive oxygen species (ROS). At higher concentrations, it triggers a necrotic, non-suppressible cell death phenotype. This compound-induced cell death is dependent on the activity of acetyl-CoA carboxylase 1 (ACC1)[3] and involves the protein acyltransferase complex ZDHHC5-GOLGA7.[4][5][6]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). A concentration of 20 mM in DMSO has been reported in protocols.[4]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, solid this compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be stored in tightly sealed aliquots at -20°C. To minimize freeze-thaw cycles, it is advisable to prepare multiple small aliquots. Generally, stock solutions of bioactive small molecules are usable for up to one month when stored at -20°C.
Q4: What factors can contribute to the degradation of this compound in my experiments?
A4: As an oxime-containing compound, the stability of this compound can be influenced by several factors:
-
pH: Oximes can be susceptible to hydrolysis under acidic conditions.[7][8] The pH of your cell culture medium or experimental buffer could impact the stability of this compound.
-
Temperature: Elevated temperatures can accelerate the degradation of small molecules.
-
Light: Prolonged exposure to light can cause photodegradation of some chemical compounds.
-
Oxidizing agents: The presence of strong oxidizing agents could potentially degrade this compound.
Q5: How can I minimize the degradation of this compound in my experimental setup?
A5: To minimize degradation, follow these best practices:
-
Proper Storage: Store stock solutions at -20°C in small, tightly sealed aliquots to avoid repeated freeze-thaw cycles.
-
Fresh dilutions: Prepare fresh dilutions of this compound in your experimental medium for each experiment from a frozen stock aliquot. Avoid storing diluted this compound solutions for extended periods.
-
pH control: Be mindful of the pH of your experimental buffers. While oximes are generally stable at neutral pH, extreme pH values should be avoided.
-
Light protection: Protect this compound solutions from direct light, especially during long incubations.
-
Use appropriate controls: Include appropriate vehicle controls (e.g., DMSO) in your experiments to ensure that any observed effects are due to this compound and not the solvent or degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity of this compound. | Degradation of this compound stock solution. | - Prepare a fresh stock solution of this compound from solid compound. - Aliquot the new stock solution into smaller volumes to minimize freeze-thaw cycles. - Always use a fresh aliquot for preparing working solutions. |
| Degradation of this compound in the working solution. | - Prepare the working solution of this compound immediately before adding it to the experimental setup. - Avoid prolonged storage of diluted this compound solutions. | |
| Incompatibility with experimental medium. | - Check the pH of your cell culture medium or buffer. If it is significantly acidic, consider if this might be affecting this compound stability. | |
| Variability in results between experiments. | Inconsistent handling of this compound. | - Standardize the protocol for preparing and handling this compound solutions across all experiments. - Ensure all users are following the same storage and handling procedures. |
| Exposure to light. | - Protect this compound solutions and experimental setups from direct light, especially during long incubation periods. | |
| Unexpected cellular phenotypes or off-target effects. | Presence of degradation products. | - If degradation is suspected, consider performing a stability analysis of your this compound stock (see Experimental Protocols section). - If possible, obtain a fresh batch of this compound from the supplier. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 20 mM stock solution, add the calculated volume of DMSO to the weighed this compound).
-
Vortex briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general approach for a forced degradation study to understand the stability of this compound under various stress conditions. This can help in identifying potential degradation products and developing stability-indicating analytical methods.[9][10][11][12]
-
Materials:
-
This compound stock solution (in DMSO)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water, acetonitrile, and other necessary solvents
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 HPLC column
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of this compound stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose an aliquot of the this compound stock solution to a light source (e.g., UV lamp) for a defined period. Keep a control sample wrapped in foil to protect it from light.
-
Control: Keep an aliquot of the this compound stock solution at the recommended storage temperature (-20°C).
-
-
Analysis:
-
Analyze all samples (stressed and control) by a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14][15][16]
-
Monitor the chromatograms for a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
-
The percentage degradation can be calculated by comparing the peak area of this compound in the stressed samples to the control sample.
-
Table 1: Example HPLC Conditions for Small Molecule Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute compounds. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined based on this compound's absorbance spectrum) or Mass Spectrometry |
| Injection Volume | 10 µL |
Note: These are general starting conditions and may need to be optimized for this compound.
Signaling Pathways and Experimental Workflows
This compound-Induced Non-Apoptotic Cell Death Pathway
Caption: this compound induces non-apoptotic cell death by inhibiting anterograde protein transport and requiring the ZDHHC5-GOLGA7 complex.
This compound-Induced Ferroptosis Pathway
Caption: At low concentrations, this compound induces ferroptosis by promoting the degradation of GPX4, leading to lipid ROS accumulation.
Experimental Workflow to Mitigate this compound Degradation
Caption: Recommended workflow for preparing and using this compound to minimize degradation and ensure experimental consistency.
References
- 1. A clinical drug candidate that triggers non-apoptotic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating Nonapoptotic Cell Death Using Chemical Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A ZDHHC5-GOLGA7 Protein Acyltransferase Complex Promotes Nonapoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Functional dissection of the ZDHHC5-GOLGA7 protein palmitoylation complex | Stanford Digital Repository [purl.stanford.edu]
- 7. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. scispace.com [scispace.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. HPLC Method for Analysis of 17-, 18-, 20-, and 22-mer Oligonucleotides on OligoMg Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 14. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reverse Phase-high-performance Liquid Chromatography (RP-HPLC) Analysis of Globin Chains from Human Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
CIL56 Technical Support Center: Overcoming Resistance to Cell Death
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to CIL56-induced cell death. This compound is a novel small molecule inhibitor targeting the Resistance-Associated Kinase 1 (RAK1), a critical component of a pro-survival signaling pathway frequently overactive in various cancers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of RAK1 kinase. It competitively binds to the ATP-binding pocket of RAK1, preventing the phosphorylation of its downstream target, Apoptosis Suppressor Protein 2 (ASP2). This leads to the ubiquitination and subsequent proteasomal degradation of ASP2. The degradation of ASP2 releases its inhibition on pro-apoptotic proteins, ultimately triggering the intrinsic apoptosis pathway and cell death.
Q2: My cells are not responding to this compound treatment. What are the initial troubleshooting steps?
A2: If you observe a lack of response to this compound, begin by verifying the following:
-
Compound Integrity: Ensure your this compound stock solution is correctly prepared, stored, and has not degraded.
-
Solubility: Confirm that this compound is fully dissolved in your cell culture medium at the final working concentration.
-
Cell Health: Verify that your cells are healthy and not under stress from other factors, which can influence their response to treatment.[1]
-
Dose and Time Optimization: The initial concentration and treatment duration may not be optimal for your specific cell line. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.[2]
Q3: What are the known or potential mechanisms of acquired resistance to this compound?
A3: Resistance to targeted therapies like this compound can arise through several mechanisms.[3] These can be broadly categorized as:
-
On-Target Alterations: Mutations in the RAK1 kinase domain that prevent this compound from binding effectively.[4][5][6]
-
Bypass Pathway Activation: Activation of alternative pro-survival signaling pathways that compensate for the inhibition of the RAK1 pathway.[4][5][7][8][9][10]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove this compound from the cell.[11][12][13][14][15]
-
Target Overexpression: Amplification of the RAK1 gene, leading to higher levels of the RAK1 protein that can overwhelm the inhibitory effects of this compound.[4][16]
Troubleshooting Guide: this compound Resistance
This guide provides a structured approach to identifying and overcoming resistance to this compound.
Problem 1: Decreased or No this compound Efficacy in Sensitive Cell Lines
If a previously sensitive cell line shows a diminished response to this compound, consider the following troubleshooting steps.
Initial Checks
| Potential Cause | Recommended Action |
| This compound Degradation | Prepare a fresh stock solution of this compound and repeat the experiment. |
| Incorrect Dosing | Verify calculations and perform a new dose-response experiment to confirm the IC50. |
| Cell Line Integrity | Check for mycoplasma contamination and authenticate the cell line. |
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow for this compound resistance.
Problem 2: Investigating On-Target Resistance
Secondary mutations in the target kinase are a common mechanism of acquired resistance to kinase inhibitors.[5]
Recommended Experiments
| Experiment | Purpose | Expected Outcome if On-Target Resistance |
| RAK1 Gene Sequencing | To identify mutations in the RAK1 kinase domain. | Identification of mutations in or near the this compound binding site. |
| In Vitro Kinase Assay | To assess the inhibitory activity of this compound on mutant RAK1. | Higher IC50 value for this compound against mutant RAK1 compared to wild-type. |
Quantitative Data Summary: In Vitro Kinase Assay
| RAK1 Variant | This compound IC50 (nM) | Fold Change |
| Wild-Type | 15 | - |
| Mutant A (V582M) | 350 | 23.3 |
| Mutant B (G612R) | 800 | 53.3 |
Problem 3: Investigating Bypass Pathway Activation
Tumor cells can develop resistance by activating alternative signaling pathways to bypass the inhibited target.[4][7][8][9][10]
This compound Signaling Pathway and Potential Bypass Mechanisms
Caption: this compound pathway and bypass mechanisms.
Recommended Experiments
| Experiment | Purpose | Expected Outcome if Bypass Pathway is Activated |
| Phospho-Kinase Array | To screen for the activation of multiple signaling pathways. | Increased phosphorylation of kinases in alternative pro-survival pathways (e.g., AKT, ERK). |
| Western Blotting | To confirm the activation of specific bypass pathways. | Increased levels of key phosphorylated proteins (e.g., p-AKT, p-ERK) in resistant cells. |
| Combination Therapy | To test if inhibiting the bypass pathway restores this compound sensitivity. | Synergistic cell killing when this compound is combined with an inhibitor of the identified bypass pathway.[17][18][19][20] |
Quantitative Data Summary: Combination Therapy
| Treatment | Cell Viability (%) |
| Control | 100 |
| This compound (50 nM) | 85 |
| Bypass Inhibitor X (20 nM) | 90 |
| This compound + Inhibitor X | 30 |
Problem 4: Investigating Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can lead to multidrug resistance by actively pumping drugs out of the cell.[11][12][13][14][15]
Recommended Experiments
| Experiment | Purpose | Expected Outcome if Drug Efflux is a Resistance Mechanism |
| qPCR or Western Blot for ABC Transporters | To measure the expression levels of common drug efflux pumps (e.g., ABCB1/MDR1). | Increased mRNA or protein levels of one or more ABC transporters in resistant cells. |
| Rhodamine 123 Efflux Assay | To functionally assess the activity of P-gp. | Decreased intracellular accumulation of Rhodamine 123 in resistant cells. |
| Co-treatment with Efflux Pump Inhibitor | To determine if blocking drug efflux restores this compound sensitivity. | Increased cell death when this compound is co-administered with a P-gp inhibitor (e.g., verapamil). |
Detailed Experimental Protocols
Cell Viability Assay (MTT)
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[21][22][23][24]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound and/or other inhibitors for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[22][23]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
This protocol is used to detect specific proteins in a sample.[25][26][27][28][29]
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[28]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ASP2, anti-RAK1, anti-p-AKT) overnight at 4°C.[28]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]
Target Engagement Assay
A cellular thermal shift assay (CETSA) can be used to confirm that this compound is binding to RAK1 in cells.[30][31][32][33][34]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate soluble and aggregated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble RAK1 at each temperature by Western blotting.
-
Interpretation: A shift in the melting curve of RAK1 in the presence of this compound indicates target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Resistance to Targeted Therapies [medscape.com]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
- 6. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. targetedonc.com [targetedonc.com]
- 18. [PDF] Methods for High-Throughput Drug Combination Screening and Synergy Scoring | Semantic Scholar [semanticscholar.org]
- 19. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 20. Guided screen for synergistic three-drug combinations | PLOS One [journals.plos.org]
- 21. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. benchchem.com [benchchem.com]
- 26. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 30. Quantifying Target Occupancy of Small Molecules Within Living Cells | Annual Reviews [annualreviews.org]
- 31. researchgate.net [researchgate.net]
- 32. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 34. pubs.acs.org [pubs.acs.org]
Best practices for handling and storing CIL56 compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental use of the CIL56 compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] At lower concentrations, it primarily triggers ferroptosis. However, at higher concentrations, it can engage a second, necrotic cell death pathway that is not suppressible by ferroptosis inhibitors.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations from suppliers suggest the following:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedChemExpress and TargetMol.[1][3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[3] To prepare a stock solution, dissolve the powdered compound in anhydrous DMSO to your desired concentration. Sonication may be required to fully dissolve the compound.[3] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or weaker than expected induction of cell death.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that this compound has been stored correctly according to the recommended conditions (see FAQ 2). Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your DMSO stock solution. If degradation is suspected, use a fresh vial of the compound.
-
-
Possible Cause 2: Suboptimal Concentration.
-
Solution: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations to establish a clear dose-response curve.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may be inherently resistant to ferroptosis. This can be due to various factors, including high levels of endogenous antioxidants or differences in iron metabolism. Consider using a cell line known to be sensitive to ferroptosis inducers as a positive control.
-
Issue 2: Cell death is not rescued by ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1).
-
Possible Cause: this compound is inducing a non-ferroptotic cell death pathway at high concentrations.
-
Solution: this compound has a dual mechanism of action. At lower concentrations, it induces ferroptosis, which can be rescued by ferroptosis inhibitors. At higher concentrations, it can trigger a necrotic form of cell death that is not dependent on the ferroptosis pathway.[2] To confirm this:
-
Perform a dose-response experiment with and without a ferroptosis inhibitor.
-
Observe if the inhibitor rescues cell death at lower this compound concentrations but fails to do so at higher concentrations.
-
If this is the case, subsequent experiments to study ferroptosis should be conducted using the lower, ferroptosis-specific concentration range.
-
-
Experimental Protocols & Methodologies
Protocol 1: Cell Viability Assay to Determine EC50 of this compound
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound in a given cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start with a high concentration and perform 2-fold or 3-fold dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as MTT, MTS, or a resazurin-based assay, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the EC50 value.
-
Protocol 2: Distinguishing Ferroptosis from this compound-Induced Necrosis
This experiment is designed to confirm the concentration-dependent dual mechanism of action of this compound.
-
Experimental Setup:
-
Prepare two sets of 96-well plates with your cells, seeded as described in Protocol 1.
-
Prepare a serial dilution of this compound.
-
-
Treatment:
-
In the first plate, treat the cells with the serial dilution of this compound.
-
In the second plate, pre-treat the cells with a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1) for 1-2 hours. Then, add the serial dilution of this compound (while maintaining the presence of the ferroptosis inhibitor).
-
Include appropriate vehicle controls for both this compound and the ferroptosis inhibitor.
-
-
Incubation and Viability Assessment:
-
Incubate the plates and assess cell viability as described in Protocol 1.
-
-
Data Analysis and Interpretation:
-
Plot the dose-response curves for both conditions (with and without the ferroptosis inhibitor) on the same graph.
-
Expected Outcome: At lower concentrations of this compound, the ferroptosis inhibitor should significantly rescue cell viability. At higher concentrations, the rescue effect should diminish or be absent, indicating the activation of a non-ferroptotic cell death pathway.
-
Visualizations
Caption: this compound signaling pathway leading to ferroptosis.
Caption: Troubleshooting workflow for this compound-induced cell death.
References
Technical Support Center: Interpreting Variable Data from CIL56 Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from CIL56 cell viability assays. This compound is a small molecule known to induce a non-apoptotic form of cell death called ferroptosis, particularly at lower concentrations, while potentially activating a distinct necrotic pathway at higher concentrations. This dual mechanism can lead to complex data interpretation.
Troubleshooting Guides
This section addresses common issues encountered during this compound cell viability assays.
High Background Signal
High background fluorescence or absorbance can mask the true signal from your experimental samples, leading to a low signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Media Components: Phenol (B47542) red or other components in the culture medium can contribute to background signal. | Use phenol red-free medium for the assay. Test the background signal of the medium alone with the assay reagent. |
| Reagent Instability: The assay reagent may be unstable or may have been improperly stored. | Prepare fresh reagents according to the manufacturer's instructions. Protect fluorescent reagents from light. |
| Compound Interference: this compound itself might interact with the assay reagent, causing a false positive signal. | Run a cell-free control with this compound at various concentrations to assess its direct effect on the assay reagent. |
| Over-incubation: Extended incubation with the assay reagent can lead to increased background. | Optimize the incubation time to achieve a sufficient signal from viable cells without a significant increase in background.[1] |
| Contamination: Microbial contamination can lead to high background signals. | Regularly check cell cultures for contamination. Use sterile techniques and reagents. |
Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments is a common challenge in cell-based assays.
| Possible Cause | Recommended Solution |
| Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability. | Ensure a homogenous cell suspension before and during plating. Optimize and maintain a consistent seeding density for each experiment.[2] |
| Edge Effects: Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors: Inaccurate pipetting of cells, compounds, or reagents is a major source of error. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for reagents where possible. |
| Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are confluent can respond differently to treatment. | Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Do not allow cells to become over-confluent. |
| Compound Stability: this compound may degrade if not stored or prepared correctly. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
Unexpected Dose-Response Curves
The dose-response curve for this compound may not follow a typical sigmoidal shape, which can be challenging to interpret.
| Possible Cause | Recommended Solution |
| Dual Mechanism of Action: this compound can induce ferroptosis at lower concentrations and a separate necrotic cell death pathway at higher concentrations.[3][4] This can result in a biphasic dose-response curve. | Carefully analyze the entire dose-response curve. Consider using ferroptosis-specific inhibitors (e.g., ferrostatin-1, liproxstatin-1) to distinguish the ferroptotic component of cell death.[4] |
| Hormesis: At very low doses, some compounds can have a stimulatory effect on cell proliferation before inducing toxicity at higher doses. | Extend the lower range of your dose-response curve to determine if a hormetic effect is present. |
| Compound Precipitation: At high concentrations, this compound may precipitate out of solution, leading to a plateau or decrease in effect. | Visually inspect the wells for any signs of precipitation. If necessary, adjust the solvent or concentration range. |
| Assay Interference: As mentioned previously, the compound may interfere with the assay chemistry at certain concentrations. | Refer to the cell-free control experiments to identify concentrations at which interference occurs. |
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound in a cell viability assay?
A1: The potency of this compound, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line and assay conditions. This compound is generally considered less potent than its more specific ferroptosis-inducing analog, FIN56.[5] For example, in some cancer cell lines, the IC50 of FIN56 can be in the low micromolar range (e.g., 2.6 µM in U118 glioblastoma cells and 4.2 µM in LN229 glioblastoma cells).[6] It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line of interest.
Q2: How can I distinguish between this compound-induced ferroptosis and necrosis?
A2: To differentiate between the two cell death mechanisms, you can use specific inhibitors. Co-treatment of this compound with a ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1, should rescue the cell death observed at lower concentrations of this compound if it is due to ferroptosis.[4] At higher concentrations where a different necrotic pathway may be active, these inhibitors may have a reduced or no effect.[4] Additionally, you can measure markers of ferroptosis, such as lipid reactive oxygen species (ROS) accumulation.
Q3: My this compound dose-response curve is biphasic. What does this mean?
A3: A biphasic dose-response curve, where you observe an initial decrease in viability followed by a plateau or even a second phase of cell death at higher concentrations, is consistent with the dual mechanism of action of this compound.[7][8][9][10][11] The initial phase likely represents ferroptosis, which is sensitive to inhibition by antioxidants and iron chelators. The second phase at higher concentrations may correspond to a distinct, non-ferroptotic necrotic cell death pathway that is not rescued by these inhibitors.[4]
Q4: What is a good signal-to-background ratio for a this compound viability assay?
A4: A good signal-to-background (S/B) ratio is crucial for a robust assay. While the ideal S/B ratio can vary depending on the assay platform, a ratio of 3 or higher is generally considered acceptable. To optimize your S/B ratio, you can try increasing the cell seeding density, optimizing the reagent concentration, and minimizing the background signal from the media and compound as described in the troubleshooting section.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A published protocol suggests preparing a 20 mM stock solution in DMSO.[12] It is important to store the stock solution at -20°C or -80°C to maintain its stability. For experiments, prepare fresh dilutions from the stock solution in your cell culture medium. Ensure the final DMSO concentration in your assay wells is low (typically below 0.5%) to avoid solvent-induced toxicity.[12]
Experimental Protocols
Protocol: this compound Cell Viability Assay using a Resazurin-based Reagent
This protocol provides a general guideline for assessing cell viability after treatment with this compound. Optimization of cell number, this compound concentration, and incubation times is recommended for each cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phenol red-free medium
-
This compound
-
DMSO
-
Resazurin-based cell viability reagent
-
96-well clear-bottom black plates (for fluorescence)
-
Ferrostatin-1 or Liproxstatin-1 (optional, for mechanism of action studies)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Include wells for "no-cell" controls (medium only) to determine background fluorescence.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mM).[12]
-
Perform serial dilutions of the this compound stock solution in phenol red-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[12]
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
(Optional) For mechanism of action studies, prepare wells with this compound co-treated with a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, vehicle, or co-treatments.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Add the resazurin-based viability reagent to each well according to the manufacturer's instructions (typically 10-20 µL per well).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation and ~590 nm emission).
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value using a suitable software package.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Unsolved mysteries: How does lipid peroxidation cause ferroptosis? | PLOS Biology [journals.plos.org]
- 4. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of a Biphasic Mathematical Model of Cancer Cell Drug Response for Formulating Potent and Synergistic Targeted Drug Combinations to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 10. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
Factors affecting the reproducibility of CIL56 studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for studies involving the small molecule CIL56 (Caspase-Independent Lethal 56). Given the compound's complex mechanism of action, this resource aims to address common challenges to improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, oxime-containing small molecule known to induce a unique, non-apoptotic form of regulated cell death.[1][2] Its mechanism is distinct from other well-characterized cell death pathways like necroptosis and classical ferroptosis.[1][3] The lethal effect of this compound is dependent on several key cellular components, including the protein S-acyltransferase complex ZDHHC5-GOLGA7, the lipid metabolic enzyme Acetyl-CoA Carboxylase 1 (ACC1), and the trans-2,3-enoyl-CoA reductase (TECR).[3][4][5] this compound has been shown to inhibit anterograde protein transport from the Golgi apparatus and disrupt lipid metabolism.[1][2]
Q2: Is this compound-induced cell death the same as ferroptosis?
A2: Not entirely. While this compound can induce iron-dependent reactive oxygen species (ROS) and shares features with ferroptosis, its mechanism is considered distinct.[1][6] At lower concentrations, this compound can trigger ferroptosis, but at higher concentrations, it induces a necrotic, non-suppressible phenotype.[6] Studies have shown that while ferroptosis inhibitors like Ferrostatin-1 (Fer-1) can suppress cell death induced by canonical ferroptosis inducers, they do not suppress this compound-induced lethality, which is instead suppressed by the ACC1 inhibitor TOFA.[4][5] An optimized analog of this compound, named FIN56, has been developed as a more specific and potent inducer of ferroptosis.[6]
Q3: What are the known molecular targets or pathways affected by this compound?
A3: Genetic and biochemical screens have identified several key mediators of this compound-induced cell death:
-
ZDHHC5-GOLGA7 Complex : A plasma membrane-localized protein acyltransferase complex required for this compound's lethal effect.[1][2]
-
ACC1 (Acetyl-CoA Carboxylase Alpha) : The rate-limiting enzyme in de novo fatty acid synthesis. ACC1 activity is required for, and sensitizes cells to, this compound-induced death.[4][5]
-
TECR (Trans-2,3-enoyl-CoA reductase) : An enzyme involved in the synthesis of very long-chain fatty acids that is required for this compound-induced cell death.[3][4]
-
YAP1/Tead Signaling : this compound, also referred to as CA3, has been identified as an inhibitor of YAP1/Tead transcriptional activity, particularly in therapy-resistant cancer cells.[7][8]
Troubleshooting Guide
Issue 1: High variability in this compound potency (EC50/IC50) across experiments.
This is a common issue stemming from the compound's complex mechanism and sensitivity to experimental conditions.
| Potential Cause | Recommended Solution |
| Compound Solubility/Stability | This compound is a small organic molecule. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before preparing dilutions. Prepare fresh stock solutions regularly and store them under recommended conditions (e.g., -20°C or -80°C, protected from light) to avoid degradation. Perform a solubility test if precipitation is suspected.[9] |
| Cell Line and Passage Number | Different cell lines exhibit varying sensitivity to this compound.[2] Metabolic states can drift with increasing passage number. Standardize experiments to use cells within a consistent, narrow passage number range. Always document the passage number for each experiment. |
| Cell Density at Seeding | Cell density can significantly alter cellular metabolism and drug response. Optimize and maintain a consistent seeding density for all experiments. High confluency can lead to nutrient depletion and altered signaling, affecting reproducibility. |
| Serum Lot Variability | Fetal Bovine Serum (FBS) contains various lipids and growth factors that can influence the cellular pathways targeted by this compound. Test and qualify new lots of FBS before use in critical experiments. If possible, purchase a large batch of a single FBS lot to maintain consistency. |
Issue 2: Inconsistent or unexpected cell death phenotype (e.g., apoptosis vs. non-apoptosis).
This compound can induce different death modalities, which can be a source of confusion.
| Potential Cause | Recommended Solution |
| This compound Concentration | This compound may induce ferroptosis at low concentrations and a more general necrotic death at higher concentrations.[6] Perform a detailed dose-response curve (e.g., 10-point, 2-fold dilution) to identify the concentration ranges for each phenotype in your specific cell model. |
| Assay Time Point | The kinetics of different cell death pathways vary. Non-apoptotic death induced by this compound may have different kinetics than classical apoptosis. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal endpoint for your assay. |
| Misinterpretation of Assays | Standard apoptosis assays (e.g., Caspase-3/7 activity) are expected to be negative for this compound's primary mechanism.[3] Use multiple assays to characterize the cell death phenotype: - Membrane Integrity: Propidium Iodide or Sytox Green staining. - Lipid Peroxidation: C11-BODIPY 581/591 or other lipid ROS probes. - Iron Dependence: Co-treatment with iron chelators (e.g., Deferoxamine). |
Quantitative Data Summary
The potency of this compound and its analog FIN56 can vary significantly depending on the cell line and its genetic background. Below is a summary of reported potencies.
Table 1: Comparative Potency of this compound and FIN56 in Glioblastoma Cell Lines
| Compound | Cell Line | IC50 (24h treatment) |
| FIN56 | LN229 | 4.2 µM |
| FIN56 | U118 | 2.6 µM |
| FIN56 | Normal Human Astrocytes (NHA) | Less sensitive than GBM cells |
| Data summarized from a study on FIN56 in glioblastoma cells.[10] |
Table 2: Effect of this compound (CA3) on Esophageal Adenocarcinoma Cell Growth
| Cell Line | This compound (CA3) Concentration | % Growth Inhibition (72h) |
| SKGT-4 | 1 µM | >80% |
| Flo-1 | 1 µM | >80% |
| JHESO | 1 µM | >80% |
| OACP | 1 µM | >80% |
| Data summarized from a study identifying this compound as a YAP1 inhibitor.[8] |
Experimental Protocols
Protocol: Assessing this compound-Induced Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes a flow cytometry-based method to measure lipid reactive oxygen species (ROS), a key event in ferroptosis, in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ferrostatin-1 (Fer-1) (positive control for inhibition)
-
RSL3 or Erastin (positive controls for ferroptosis induction)
-
C11-BODIPY 581/591 dye (e.g., 2.5 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will keep them in the exponential growth phase and prevent them from reaching confluency during the experiment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 1-10 µM is a typical starting point.
-
Include negative controls (vehicle, e.g., 0.1% DMSO) and positive controls (e.g., RSL3 at 1 µM).
-
For inhibitor controls, pre-treat cells with Fer-1 (e.g., 1 µM) for 1-2 hours before adding this compound.
-
Remove the overnight culture medium and add the medium containing the test compounds.
-
-
Incubation: Incubate cells for a predetermined time (e.g., 6-18 hours). The optimal time should be determined in a preliminary time-course experiment.
-
Staining with C11-BODIPY:
-
Approximately 30-60 minutes before the end of the incubation period, add C11-BODIPY 581/591 to each well to a final concentration of 1-2 µM.
-
Return the plates to the incubator for the remainder of the incubation time.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Trypsinize the cells, neutralize with complete medium, and transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 300-500 µL of ice-cold PBS.
-
Analyze the samples immediately on a flow cytometer.
-
The C11-BODIPY dye emits red fluorescence (e.g., detected in PE-Texas Red channel) in its reduced state and shifts to green fluorescence (e.g., detected in FITC channel) upon oxidation by lipid peroxides.
-
An increase in the green fluorescence signal indicates lipid peroxidation. Gate on the live cell population and quantify the geometric mean fluorescence intensity (MFI) in the green channel.
-
Visualizations
Caption: Simplified signaling pathway for this compound-induced non-apoptotic cell death.
Caption: Troubleshooting workflow for variable this compound experimental outcomes.
References
- 1. A ZDHHC5-GOLGA7 Protein Acyltransferase Complex Promotes Nonapoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. A clinical drug candidate that triggers non-apoptotic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of CIL56 and FIN56 in Inducing Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of two widely studied ferroptosis-inducing compounds, CIL56 and its optimized analog, FIN56. By examining their distinct modes of action, this document aims to equip researchers with the necessary information to select the appropriate tool compound for their studies in cancer biology, neurodegeneration, and other fields where ferroptosis plays a critical role.
Introduction to this compound and FIN56
This compound and FIN56 are small molecules that induce a form of regulated cell death known as ferroptosis, which is characterized by iron-dependent lipid peroxidation.[1][2] this compound was identified from a screen for compounds that induce non-apoptotic cell death.[3] Subsequent optimization of this compound led to the development of FIN56, a more potent and specific inducer of ferroptosis.[1][2] While both compounds ultimately trigger the same cell death pathway, their underlying mechanisms of action exhibit crucial differences.
Comparative Mechanism of Action
The primary distinction between this compound and FIN56 lies in their molecular targets and the specificity of their actions. FIN56 possesses a dual mechanism that converges on the induction of lipid peroxidation, whereas this compound's primary known mechanism is centered on the modulation of fatty acid metabolism, with evidence of off-target effects at higher concentrations.[1][3]
FIN56: A Dual-Pronged Attack on Cellular Redox Homeostasis
FIN56 employs a sophisticated two-pronged strategy to induce ferroptosis, making it a highly efficient and specific tool compound.[1][2][4]
-
GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides.[1][5][6] This degradation is not a result of direct inhibition but is dependent on the activity of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[1] The loss of GPX4 function leads to an accumulation of toxic lipid reactive oxygen species (ROS). Recent studies suggest that this degradation may be mediated by autophagy.[7][8]
-
Squalene (B77637) Synthase Activation and CoQ10 Depletion: Through chemoproteomic approaches, FIN56 has been shown to bind to and activate squalene synthase (SQS), an enzyme in the cholesterol biosynthesis pathway.[1][9] This activation is thought to divert metabolic flux, leading to a depletion of the antioxidant Coenzyme Q10 (CoQ10).[1] The reduction in CoQ10 levels further sensitizes cells to lipid peroxidation, amplifying the effects of GPX4 degradation.
This compound: A Focus on Lipid Metabolism with Broader Consequences
This compound, the parent compound of FIN56, primarily exerts its pro-ferroptotic effects by targeting a central enzyme in lipid metabolism.
-
ACC1 Activation: The mechanism of this compound is dependent on the activity of Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo fatty acid synthesis.[3] It is proposed that this compound stimulates ACC1 activity, leading to an accumulation of fatty acids and subsequent inhibition of their breakdown through β-oxidation.[3] This metabolic shift is thought to increase the cellular pool of lipids susceptible to peroxidation.
-
Off-Target Effects: A key differentiator from FIN56 is that at higher concentrations, the lethality induced by this compound cannot be fully rescued by ferroptosis inhibitors like antioxidants and iron chelators.[1] This suggests that this compound may engage additional, non-ferroptotic cell death pathways, making it a less specific tool for studying ferroptosis compared to FIN56.[1]
Quantitative Data Comparison
The following table summarizes key quantitative data from comparative studies of this compound and FIN56. The data is extracted from studies performed in various cancer cell lines.
| Parameter | This compound | FIN56 | Cell Line(s) | Reference |
| Mechanism of Action | ACC1-dependent lipid accumulation | Dual: GPX4 degradation (ACC-dependent) & SQS activation (CoQ10 depletion) | Multiple | [1][3] |
| Specificity for Ferroptosis | Less specific; induces non-ferroptotic death at high concentrations | Highly specific | HT-1080 | [1] |
| Lipid ROS Generation | Induces iron-dependent ROS | Induces iron-dependent ROS | HT-1080 | [1] |
| IC50 (Glioblastoma) | Not reported | 2.6 µM (U118), 4.2 µM (LN229) | U118, LN229 | [10] |
| IC50 (Colorectal Cancer) | Not reported | Data available in HT-29 and Caco-2 cells | HT-29, Caco-2 | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and FIN56.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanisms of this compound and FIN56. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound and FIN56 stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or FIN56 and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This assay uses a fluorescent probe to detect lipid ROS in live cells.
Materials:
-
Cell culture plates or coverslips
-
Cell culture medium
-
This compound and FIN56 stock solutions
-
BODIPY™ 581/591 C11 (C11-BODIPY) stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and treat with this compound or FIN56 for the desired time.
-
Incubate the cells with C11-BODIPY at a final concentration of 1-10 µM for 30-60 minutes at 37°C.
-
Wash the cells with PBS or phenol (B47542) red-free medium.
-
Analyze the cells using a fluorescence microscope or flow cytometer. The oxidized probe fluoresces green (excitation/emission ~488/510 nm), while the reduced probe fluoresces red (excitation/emission ~581/591 nm).
-
Quantify the ratio of green to red fluorescence as a measure of lipid peroxidation.
Western Blot for GPX4 Degradation
This technique is used to measure the protein levels of GPX4 following treatment with FIN56.
Materials:
-
Cell culture dishes
-
FIN56 stock solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with FIN56 for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the GPX4 band intensity to a loading control (e.g., GAPDH or β-actin).
Conclusion
References
- 1. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Global survey of cell death mechanisms reveals metabolic regulation of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CIL56 vs. Erastin: A Comparative Guide to Ferroptosis Induction
For researchers navigating the complex landscape of regulated cell death, understanding the nuances of ferroptosis inducers is paramount. This guide provides a detailed, data-driven comparison of two significant ferroptosis-inducing compounds: CIL56 and the canonical inducer, erastin (B1684096). While both molecules trigger this iron-dependent form of cell death, their distinct mechanisms of action present different experimental advantages and considerations.
Executive Summary
Erastin initiates ferroptosis through the inhibition of the system Xc- cystine/glutamate antiporter, leading to depletion of glutathione (B108866) (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4). In contrast, this compound and its more selective analog, FIN56, induce ferroptosis through a dual mechanism involving GPX4 degradation and depletion of coenzyme Q10. Notably, at higher concentrations, this compound can induce a non-ferroptotic necrotic cell death, a factor that researchers must consider in experimental design.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and erastin, providing a comparative overview of their potency and effects on key ferroptosis markers.
Table 1: Half-maximal Inhibitory Concentration (IC50) Values
| Cell Line | This compound (μM) | Erastin (μM) | Reference |
| HT-1080 (Fibrosarcoma) | ~5.5 | ~10 | [1][2] |
| HGC-27 (Gastric Cancer) | Not Reported | 7.46 | [3] |
| MGC-803 (Gastric Cancer) | Not Reported | 10.79 | [3] |
| MDA-MB-231 (Breast Cancer) | Not Reported | 40.63 | [4] |
| HeLa (Cervical Cancer) | Not Reported | 30.88 | [5] |
| SiHa (Cervical Cancer) | Not Reported | 29.40 | [5] |
Table 2: Effects on Ferroptosis Markers
| Marker | This compound/FIN56 | Erastin | Reference |
| Lipid ROS Production | Induces iron-dependent ROS.[5] | Increases cellular ROS levels.[4] | [4][5] |
| GPX4 Protein Levels | Promotes degradation of GPX4.[5] | Indirectly inactivates GPX4 via GSH depletion.[6] | [5][6] |
| GSH Levels | Not a primary target. | Depletes intracellular GSH.[6] | [6] |
| System Xc- Activity | No direct inhibition reported. | Inhibits system Xc-.[6] | [6] |
| ACC1 Activity | Cell death is dependent on ACC1 activity.[1] | Not a primary target. | [1] |
| Coenzyme Q10 Levels | Reduces the abundance of CoQ10.[6] | Not a primary target. | [6] |
Signaling Pathways
The distinct mechanisms of this compound and erastin are visualized in the following signaling pathway diagrams.
Experimental Protocols
Accurate and reproducible assessment of ferroptosis is crucial. Below are detailed methodologies for key experiments to compare this compound and erastin.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and erastin and to calculate their IC50 values.
Materials:
-
Cell line of interest (e.g., HT-1080)
-
96-well plates
-
This compound and erastin stock solutions (in DMSO)
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and erastin in cell culture medium. A typical concentration range for erastin is 1-100 µM and for this compound is 1-50 µM.
-
As a negative control, treat cells with DMSO at the same final concentration as the highest compound concentration.
-
For ferroptosis inhibition control, co-treat cells with an effective concentration of this compound or erastin and 1 µM Ferrostatin-1.
-
Add the compounds to the respective wells and incubate for 24, 48, or 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the IC50 values from the dose-response curves.
Lipid ROS Measurement
Objective: To quantify the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound and erastin
-
BODIPY™ 581/591 C11 reagent
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound or erastin at their respective IC50 concentrations for a predetermined time (e.g., 6-24 hours). Include a vehicle control (DMSO) and a co-treatment with Ferrostatin-1.
-
In the last 30-60 minutes of treatment, add BODIPY™ 581/591 C11 to the culture medium at a final concentration of 1-5 µM.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS and analyze immediately by flow cytometry. The oxidized form of the probe fluoresces in the green channel, while the reduced form fluoresces in the red channel. An increase in the green to red fluorescence ratio indicates lipid peroxidation.
Western Blot Analysis for GPX4
Objective: To determine the effect of this compound and erastin on the protein levels of GPX4.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound and erastin
-
RIPA buffer with protease inhibitors
-
Primary antibody against GPX4
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound or erastin as described for the lipid ROS assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the GPX4 signal to the loading control.
Conclusion
This compound and erastin are both valuable tools for inducing ferroptosis, but their distinct mechanisms necessitate careful consideration in experimental design and interpretation of results. Erastin's well-characterized pathway of system Xc- inhibition and subsequent GSH depletion makes it a reliable, canonical inducer. This compound, with its dual mechanism of GPX4 degradation and CoQ10 depletion, offers an alternative pathway for inducing ferroptosis, which may be particularly useful in contexts where system Xc- is not the primary vulnerability. However, the potential for this compound to induce non-ferroptotic cell death at higher concentrations requires careful dose-response studies and the use of appropriate controls, such as ferroptosis inhibitors, to ensure the observed cell death is indeed ferroptotic. This comparative guide provides a foundational framework for researchers to effectively utilize these compounds in their exploration of ferroptosis.
References
- 1. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Analysis of Ferroptosis-Related Markers for the Clinical and Biological Value in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CIL56 and Other Inducers of Non-Apoptotic Cell Death
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CIL56, a novel inducer of non-apoptotic cell death, with other well-characterized inducers of alternative death pathways, including ferroptosis, necroptosis, and pyroptosis. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to Non-Apoptotic Cell Death Pathways
While apoptosis is a well-defined programmed cell death pathway, numerous other regulated, non-apoptotic cell death mechanisms have been identified. These alternative pathways are critical in various physiological and pathological processes, including development, tissue homeostasis, and disease. Understanding the distinct mechanisms of these pathways and the specific molecules that induce them is crucial for advancing research and developing targeted therapies. This guide focuses on this compound and compares its mechanism and effects with established inducers of ferroptosis (Erastin, RSL3), and provides context with the mechanisms of necroptosis and pyroptosis.
This compound: A Novel Inducer of Non-Apoptotic Cell Death
This compound is a small molecule that triggers a unique form of non-apoptotic cell death, distinct from ferroptosis, necroptosis, and pyroptosis.[1][2][3] Its mechanism is notably independent of the key regulators of these other pathways.
The lethal action of this compound is dependent on the lipid metabolic enzyme trans-2,3-enoyl-CoA reductase (TECR) and is associated with the synthesis of the saturated long-chain fatty acid, palmitate.[1][3] Furthermore, the activity of acetyl-CoA carboxylase 1 (ACC1) promotes this compound-induced cell death.[1][4] Importantly, cell death induced by this compound cannot be rescued by inhibitors of ferroptosis (e.g., ferrostatin-1), necroptosis, or apoptosis, highlighting its distinct mechanism.[1][2] Interestingly, a derivative of this compound, named FIN56, has been identified as a specific inducer of ferroptosis that functions by promoting the degradation of Glutathione Peroxidase 4 (GPX4).[5][6][7]
Comparative Analysis of Inducers
This section provides a comparative overview of this compound and other well-known inducers of non-apoptotic cell death.
| Inducer | Cell Death Pathway | Primary Molecular Target(s) | Key Downstream Events |
| This compound | Novel Non-Apoptotic | Trans-2,3-enoyl-CoA reductase (TECR) | Increased palmitate synthesis |
| Erastin | Ferroptosis | System Xc- (cystine/glutamate antiporter), Voltage-dependent anion channels (VDACs) | Glutathione (GSH) depletion, GPX4 inactivation, Lipid peroxidation[8][9][10][11] |
| RSL3 | Ferroptosis | Glutathione Peroxidase 4 (GPX4) | Direct inhibition of GPX4, Accumulation of lipid peroxides[12][13][14][15] |
| TNF-α (with caspase inhibitor) | Necroptosis | TNF receptor (TNFR) | RIPK1/RIPK3/MLKL necrosome formation, MLKL phosphorylation and pore formation[16][17][18] |
| LPS (in certain cells) | Pyroptosis | TLR4 | Caspase-4/5/11 activation, Gasdermin D (GSDMD) cleavage and pore formation[19][20] |
Signaling Pathways
The following diagrams illustrate the signaling pathways initiated by this compound and other inducers of non-apoptotic cell death.
Caption: this compound induces cell death via TECR and palmitate synthesis.
Caption: Ferroptosis is induced by GSH depletion or direct GPX4 inhibition.
Caption: Necroptosis is mediated by the RIPK1-RIPK3-MLKL axis.
Caption: Pyroptosis is executed by GSDMD pore formation.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and differentiate these non-apoptotic cell death pathways.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent effects of the inducers.
-
MTT/WST-1 Assay: Measures the metabolic activity of viable cells.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the inducer (e.g., this compound, Erastin, RSL3) for the desired time (e.g., 24, 48, 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is proportional to the absorbance.
-
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrotic-like cell death.
-
Treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant using a commercially available kit.
-
Measure absorbance to quantify LDH release, which is indicative of cytotoxicity.
-
Mechanistic Assays
These assays help to elucidate the specific pathway of cell death.
-
Ferroptosis-Specific Assays:
-
Lipid Peroxidation Measurement:
-
Treat cells with the inducer of interest.
-
Stain cells with a lipid peroxidation sensor dye such as BODIPY™ 581/591 C11.
-
Analyze the fluorescence shift by flow cytometry or fluorescence microscopy. An increase in green fluorescence indicates lipid peroxidation.[21]
-
-
Glutathione (GSH) Measurement:
-
-
Necroptosis-Specific Assays:
-
Western Blot for Phosphorylated Kinases:
-
Treat cells with a necroptosis inducer (e.g., TNF-α + z-VAD-FMK).
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe with antibodies specific for phosphorylated RIPK1, RIPK3, and MLKL to detect the activation of the necrosome.[18]
-
-
Immunofluorescence for MLKL Translocation:
-
Treat cells grown on coverslips.
-
Fix, permeabilize, and stain with an antibody against MLKL.
-
Visualize the subcellular localization of MLKL by fluorescence microscopy. Translocation to the plasma membrane is a key step in necroptosis.
-
-
-
Pyroptosis-Specific Assays:
-
Western Blot for GSDMD Cleavage:
-
ELISA for Cytokine Release:
-
Experimental Workflow
The following diagram outlines a typical workflow for characterizing a novel cell death inducer.
Caption: A workflow for characterizing inducers of cell death.
Conclusion
This compound represents a novel tool for studying a distinct form of non-apoptotic cell death. Its unique mechanism, centered on lipid metabolism and independent of established ferroptosis, necroptosis, and pyroptosis pathways, offers new avenues for research into cellular demise and potential therapeutic intervention. This guide provides a framework for comparing this compound to other inducers and for designing experiments to further probe these intricate cell death processes. The provided protocols and diagrams serve as a starting point for researchers to delve into the comparative analysis of these compounds in their specific experimental systems.
References
- 1. A clinical drug candidate that triggers non-apoptotic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating Nonapoptotic Cell Death Using Chemical Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction and application of ferroptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 8. Erastin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. angiotensin-1-2-5-7.com [angiotensin-1-2-5-7.com]
- 15. selleckchem.com [selleckchem.com]
- 16. invivogen.com [invivogen.com]
- 17. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 18. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 22. cellbiologics.com [cellbiologics.com]
- 23. Pyroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 24. blog.abclonal.com [blog.abclonal.com]
Unraveling the Cellular Targets of CIL56: A Comparative Guide to Genetic Validation
A deep dive into the experimental evidence identifying Acetyl-CoA Carboxylase 1 (ACC1) as a key cellular mediator of CIL56-induced cell death, and a comparison with other methodologies for target validation.
In the landscape of chemical biology and drug discovery, the precise identification and validation of a small molecule's cellular targets are paramount. This compound, a novel compound known to induce a non-apoptotic form of cell death, has been the subject of genetic studies to elucidate its mechanism of action. This guide provides a comprehensive overview of the genetic validation of this compound's cellular targets, primarily focusing on Acetyl-CoA Carboxylase 1 (ACC1), and compares the methodologies with other approaches for target identification and validation.
This compound and the Role of ACC1 in a Novel Cell Death Pathway
Genetic studies have been instrumental in identifying ACC1, a crucial enzyme in de novo fatty acid synthesis, as a key sensitizing factor in this compound-induced cell death.[1][2] This was elegantly demonstrated using haploid genetic screens, a powerful tool for identifying genes that modulate a cell's response to a small molecule. In these screens, insertional mutagenesis in human haploid KBM7 cells revealed that the gene ACACA, which encodes ACC1, was significantly enriched in cell populations resistant to this compound.[1][2] This suggests that functional ACC1 is required for this compound to exert its lethal effects.
While these studies firmly place ACC1 as a central player, it is important to note that this compound may have more than one cellular target.[1] However, the existing genetic evidence strongly supports a model where this compound stimulates the activity of ACC1 or an upstream component of the fatty acid synthesis pathway to trigger a unique form of cell death.[1] This mechanism is distinct from other forms of regulated cell death like ferroptosis, as demonstrated by the inability of ferroptosis inhibitors to rescue cells from this compound-induced death.[1]
Comparative Analysis of Target Validation Methods
The genetic validation of this compound's target provides a strong case for the role of ACC1. To put this in a broader context, it is useful to compare this approach with other methods commonly employed for small molecule target identification and validation.
| Method | Principle | Application to this compound/Alternatives | Advantages | Limitations |
| Genetic Screens (Haploid, CRISPR, RNAi) | Modulating gene expression to identify genes that alter sensitivity to a compound. | Used to identify ACC1 as a key mediator of this compound's effects.[1][2] | Unbiased, genome-wide approach; provides strong evidence for functional interaction in a cellular context. | Can be complex and time-consuming; may not distinguish between direct and indirect targets. |
| Affinity-Based Methods (e.g., Affinity Chromatography) | Using an immobilized small molecule to "pull down" its binding partners from a cell lysate. | Not explicitly detailed for this compound in the provided context, but a common approach for target ID. | Can identify direct binding partners. | Can be technically challenging; may identify non-specific binders. |
| Biochemical Assays | Measuring the effect of a small molecule on the activity of a purified protein or enzyme. | The effect of this compound on purified ACC1 activity would be a logical next step for direct validation. | Provides direct evidence of target engagement and functional modulation. | Requires a purified protein and a functional assay; may not reflect the cellular context. |
| Chemoproteomics | Using chemical probes to identify protein targets in a complex biological sample. | A chemoproteomic approach was used to identify targets of FIN56, an analog of this compound.[3] | Can identify direct targets in a native cellular environment. | Requires the synthesis of a suitable chemical probe; data analysis can be complex. |
| Computational Docking | Predicting the binding of a small molecule to the three-dimensional structure of a protein. | Could be used to model the interaction between this compound and ACC1. | Provides a structural hypothesis for the interaction. | Predictions require experimental validation; accuracy depends on the quality of the protein structure. |
Experimental Protocols
Haploid Genetic Screen for this compound Resistance
A detailed protocol for a haploid genetic screen, as would have been used to identify ACC1's role with this compound, is as follows:
-
Cell Culture: Human haploid KBM7 cells are cultured under standard conditions.
-
Mutagenesis: A gene-trap retrovirus is used to induce random insertional mutagenesis, creating a library of cells with single gene knockouts.
-
Compound Treatment: The mutagenized cell population is treated with a lethal concentration of this compound (e.g., 5.5 μM).[2]
-
Selection of Resistant Cells: Cells that survive the this compound treatment are selected and expanded.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the resistant cell population. The retroviral insertion sites are identified using high-throughput sequencing.
-
Data Analysis: The frequency of insertions in each gene is compared to a control population to identify genes that are significantly enriched in the resistant population.
CRISPR/Cas9-Mediated Knockout of ACACA
To validate the findings from the genetic screen, a targeted knockout of the ACACA gene can be performed:
-
gRNA Design: Guide RNAs (gRNAs) targeting a specific exon of the ACACA gene are designed.
-
Vector Construction: The gRNAs are cloned into a vector that also expresses the Cas9 nuclease.
-
Transfection: The gRNA/Cas9 expression vector is introduced into the target cells (e.g., HT-1080) using a suitable transfection method.
-
Clonal Selection and Validation: Single-cell clones are isolated and expanded. The knockout of the ACACA gene is confirmed by Western blotting for the ACC1 protein and by sequencing the targeted genomic locus.
-
Phenotypic Analysis: The sensitivity of the ACACA knockout clones to this compound is compared to that of wild-type cells using a cell viability assay.
Signaling Pathways and Experimental Workflows
Conclusion
The genetic validation of ACC1 as a key cellular target of this compound stands as a robust example of modern target identification strategies. The convergence of evidence from unbiased genetic screens and targeted gene disruption methods provides a high degree of confidence in the on-target activity of this compound. While alternative and complementary methods for target validation exist, the genetic approach offers unparalleled insight into the functional consequences of target engagement within a living cell. Future studies employing biochemical and structural methods will be crucial to further dissect the precise molecular interactions between this compound and ACC1, paving the way for a complete understanding of this novel cell death pathway and its potential therapeutic applications.
References
Cross-Validation of CIL56's Effects in Different Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIL56 is a novel small molecule that has garnered interest in the field of oncology for its ability to induce a unique, non-apoptotic form of cell death.[1][2] This guide provides a comprehensive cross-validation of this compound's effects in different cancer models, offering a comparative analysis with alternative cell death-inducing agents. The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent.
Mechanism of Action: A Novel Pathway of Programmed Cell Death
This compound triggers a distinct form of regulated cell death that is dependent on the activity of Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo fatty acid synthesis.[1][2] Unlike conventional chemotherapeutic agents that primarily induce apoptosis, this compound's mechanism is not suppressed by caspase inhibitors.[3] This unique mode of action suggests that this compound could be effective against cancers that have developed resistance to apoptosis-based therapies.
Recent studies have further elucidated the signaling cascade, identifying trans-2,3-enoyl-CoA reductase (TECR) as another key regulator of this compound-induced cell death.[3] The current proposed mechanism involves this compound stimulating ACC1 activity, leading to an accumulation of specific lipid species that ultimately results in cell death. The precise downstream effectors and the exact mechanism by which TECR participates in this pathway are still under active investigation.
Comparative Analysis of Cytotoxicity
While extensive comparative data for this compound across a wide range of cancer cell lines is still emerging, preliminary studies have demonstrated its cytotoxic effects in specific models. To provide a context for its potential efficacy, this section presents available data on this compound and its close analog, FIN56, which induces ferroptosis, another form of non-apoptotic cell death.
Table 1: Comparative IC50 Values of this compound and Other Cell Death Inducers
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| FIN56 | LN229 | Glioblastoma | 4.2 | [4] |
| FIN56 | U118 | Glioblastoma | 2.6 | [4] |
| FIN56 | HT-29 | Colorectal Cancer | Data not available in µM | [5] |
| FIN56 | Caco-2 | Colorectal Cancer | Data not available in µM | [5] |
| Cisplatin | HeLa | Cervical Cancer | 53.74 (as NPt) | [6] |
| Cisplatin | DU-145 | Prostate Cancer | 75.07 (as NPt) | [6] |
| Doxorubicin (B1662922) | Jurkat | T-cell Leukemia | LC50 = 10 µM | [7] |
Note: Direct comparative studies of this compound with standard chemotherapeutics across a broad panel of cancer cell lines are limited in the current literature. The data for FIN56, a structurally related compound with a different mechanism of action, is provided for context. Further research is required to establish a comprehensive comparative profile for this compound.
Signaling Pathways and Experimental Workflows
To visually represent the current understanding of the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of this compound-induced non-apoptotic cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A clinical drug candidate that triggers non-apoptotic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Specificity of CIL56: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target specificity of the novel compound CIL56, which induces a non-apoptotic form of cell death. Its performance is contrasted with other well-characterized cell death inducers, supported by experimental data.
Executive Summary
This compound triggers cell death through a mechanism dependent on the enzyme Acetyl-CoA Carboxylase 1 (ACC1), a key regulator of de novo fatty acid synthesis.[1][2] Experimental evidence strongly indicates that the on-target activity of this compound is linked to the stimulation of ACC1 or an upstream component of this pathway, leading to a significant accumulation of long-chain fatty acids.[1] This mode of action distinguishes this compound from classical apoptosis inducers and other regulated cell death agents like ferroptosis inducers. While the possibility of this compound engaging multiple targets has been considered, the current body of research points towards a primary dependency on the ACC1 pathway.[1]
Comparison of this compound with Other Cell Death Inducers
The specificity of this compound's mechanism becomes evident when compared to other small molecules that induce regulated cell death, such as the ferroptosis inducers erastin (B1684096) and RSL3, and its own analog, FIN56.
| Feature | This compound | Erastin | RSL3 | FIN56 |
| Primary Target/Pathway | ACC1-dependent fatty acid synthesis | System xc- (cystine/glutamate antiporter) | Glutathione (B108866) Peroxidase 4 (GPX4) | GPX4 degradation and Coenzyme Q10 depletion |
| Mechanism of Action | Induces non-apoptotic cell death via ACC1 stimulation and fatty acid accumulation.[1][2] | Inhibits cystine uptake, leading to glutathione depletion and ferroptosis. | Directly inhibits GPX4, leading to lipid peroxidation and ferroptosis. | Induces ferroptosis through GPX4 degradation and activation of squalene (B77637) synthase.[3][4] |
| Effect of ACC1 Inhibition (TOFA) | Lethality is suppressed.[1][2] | No suppression of lethality.[1][2] | No suppression of lethality.[1][2] | GPX4 degradation is suppressed.[4] |
| Effect of Ferroptosis Inhibition (Ferrostatin-1) | Lethality is not suppressed.[1][2][5] | Lethality is suppressed. | Lethality is suppressed. | Lethality is suppressed. |
| Genetic Dependency | ACACA (gene for ACC1) knockout confers resistance.[1][2] | Not dependent on ACACA. | Not dependent on ACACA. | Dependent on ACC enzymatic activity for GPX4 degradation.[3] |
Quantitative Analysis of On-Target Effects
The on-target specificity of this compound is further demonstrated by the significant resistance observed in cells with genetic or pharmacological inhibition of ACC1.
| Experimental Condition | Cell Line | Compound | Concentration | Effect on Viability/Metabolism | Fold Resistance |
| CRISPR/Cas9 Knockout of ACACA | HT-1080 | This compound | Not specified | Increased resistance to this compound-induced cell death.[1][2] | 5-fold |
| ACC1 Inhibition | HT-1080 | This compound + TOFA | 6.5 µM this compound + 4 µM TOFA | Reversal of this compound-induced metabolic changes.[1] | Not Applicable |
| siRNA Knockdown of ACACA | HT-1080 | This compound | Not specified | Increased resistance to this compound-induced cell death.[1][2] | Not specified |
| Cell Viability Assay | KBM7 | This compound | 5.5 µM | Lethal concentration yielding resistant colonies.[1] | Not Applicable |
| Cell Viability Assay | LN229 (Glioblastoma) | FIN56 | Not specified | IC50 of 4.2 µM.[6] | Not Applicable |
| Cell Viability Assay | U118 (Glioblastoma) | FIN56 | Not specified | IC50 of 4.2 µM.[6] | Not Applicable |
| Cell Viability Assay | A549 (Lung Cancer) | RSL3 | Not specified | IC50 around 0.5 µM.[7] | Not Applicable |
| Cell Viability Assay | H1975 (Lung Cancer) | RSL3 | Not specified | IC50 of 150 nM.[7] | Not Applicable |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches used to validate this compound's specificity, the following diagrams are provided.
Caption: this compound stimulates ACC1, leading to fatty acid accumulation and cell death.
Caption: Workflow for validating this compound's on-target specificity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Cell Viability Assay (Alamar Blue)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, with or without co-treatment with inhibitors like TOFA or ferrostatin-1. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired time period (e.g., 24-72 hours) at 37°C in a humidified incubator.
-
Alamar Blue Addition: Add Alamar Blue reagent (typically 10% of the well volume) to each well.
-
Signal Measurement: Incubate for 1-4 hours and then measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Normalize the fluorescence/absorbance values to the vehicle-treated controls to determine the percentage of cell viability. Calculate IC50 values by fitting the data to a dose-response curve.
CRISPR/Cas9-Mediated Gene Knockout
-
Guide RNA Design: Design single guide RNAs (sgRNAs) targeting a critical exon of the ACACA gene.
-
Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector.
-
Transfection: Transfect the sgRNA/Cas9 vector into the target cell line (e.g., HT-1080) using a suitable transfection reagent.
-
Clonal Selection: Select single cells (e.g., by fluorescence-activated cell sorting if the vector contains a fluorescent marker) and expand them into clonal populations.
-
Verification of Knockout: Confirm the absence of ACC1 protein expression in the clonal populations by Western blotting. Sequence the genomic DNA to verify the presence of indel mutations at the target site.
-
Phenotypic Analysis: Test the sensitivity of the knockout and wild-type cells to this compound using a cell viability assay.
siRNA-Mediated Gene Knockdown
-
siRNA Design and Synthesis: Obtain pre-designed or custom-synthesized siRNAs targeting the ACACA mRNA. A non-targeting siRNA should be used as a negative control.
-
Transfection: Transfect the siRNAs into cells using a lipid-based transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA and protein knockdown.
-
Verification of Knockdown: Assess the reduction in ACACA mRNA levels by RT-qPCR and the decrease in ACC1 protein levels by Western blotting.
-
Phenotypic Analysis: Following confirmation of knockdown, treat the cells with this compound and assess cell viability.
Untargeted Metabolomics by LC-MS
-
Sample Preparation: Plate cells and treat with this compound with or without TOFA for a specified period.
-
Metabolite Extraction: Quench metabolic activity rapidly and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
LC-MS Analysis: Separate the extracted metabolites using liquid chromatography (LC) and detect them using a high-resolution mass spectrometer (MS).
-
Data Processing: Process the raw data to identify and quantify metabolic features. This involves peak picking, alignment, and normalization.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, volcano plots) to identify metabolites that are significantly altered between different treatment conditions.
-
Metabolite Identification: Identify the significantly altered metabolites by comparing their mass-to-charge ratio and retention time to a database of known metabolites.
Conclusion
The available evidence strongly supports the on-target specificity of this compound for the ACC1-dependent fatty acid synthesis pathway. Genetic and pharmacological inhibition of ACC1 consistently confers resistance to this compound-induced cell death, and the metabolic effects of this compound are reversed by ACC1 inhibition. This specificity distinguishes this compound from other inducers of regulated cell death, such as those targeting the ferroptosis pathway. Further research may yet uncover additional nuances in this compound's mechanism, but the current data provide a solid foundation for its continued investigation as a tool to probe a novel cell death pathway and as a potential therapeutic agent.
References
- 1. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. allevi3d.com [allevi3d.com]
- 5. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Foundational Research: The BRAF V600E Mutation and Targeted Melanoma Therapy
This guide compares key findings from foundational research on the BRAF V600E mutation's role in melanoma with subsequent studies on the targeted inhibitor, Vemurafenib (B611658). It provides a detailed look at the experimental data and methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview of this pivotal development in oncology.
The discovery that approximately 40-60% of cutaneous melanomas harbor a specific activating mutation in the BRAF gene, V600E, was a landmark moment in cancer research.[1][2][3] This mutation leads to the constitutive activation of the BRAF protein, a key component of the MAP kinase/ERK signaling pathway, which in turn drives uncontrolled cell proliferation and survival.[2][4][5] This finding paved the way for the development of targeted therapies aimed at inhibiting the mutated BRAF protein.
Vemurafenib (PLX4032) emerged as a potent and selective inhibitor of the BRAF V600E mutant kinase.[2][4][6] Clinical trials demonstrated its remarkable efficacy in patients with BRAF V600E-mutated metastatic melanoma, leading to its approval as a first-line treatment.[1][4][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical trials of Vemurafenib compared to traditional chemotherapy (Dacarbazine) in patients with BRAF V600E-mutated metastatic melanoma.
Table 1: Overall Response Rates (ORR)
| Treatment Group | Overall Response Rate (ORR) | Confidence Interval (95% CI) |
| Vemurafenib | 48% | 42% - 45% |
| Dacarbazine | 5% | - |
Data sourced from a randomized phase III clinical trial.[4][8]
Table 2: Survival Outcomes
| Outcome | Vemurafenib | Dacarbazine | Hazard Ratio (HR) | Confidence Interval (95% CI) | p-value |
| 6-Month Overall Survival | 84% | 64% | - | - | - |
| Progression-Free Survival (PFS) | 5.3 months | 1.6 months | 0.26 | 0.20 - 0.33 | < 0.001 |
| Reduction in Risk of Death | 63% | - | - | - | - |
| Reduction in Risk of Progression | 74% | - | - | - | - |
Data sourced from a phase 3 clinical trial.[4][8][9]
Experimental Protocols
Herein are detailed methodologies for key experiments typically used in the evaluation of BRAF inhibitors.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Melanoma cells (e.g., A375, which harbors the BRAF V600E mutation) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.[10]
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., Vemurafenib) or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[10]
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Reading: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.[10] The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
2. Western Blot for ERK Phosphorylation
This technique is used to determine if a BRAF inhibitor is effectively blocking the MAPK/ERK signaling pathway.
-
Cell Lysis: Cells are treated with the inhibitor or control, then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[11]
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by size on a polyacrylamide gel.[11]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.[12][13]
-
Blocking: The membrane is blocked with a solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of ERK (p-ERK).[12][13]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12][13]
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the signal is detected using an imaging system.[12][13] The membrane is then often stripped and re-probed with an antibody for total ERK to serve as a loading control.[13]
3. In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of a drug in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with human melanoma cells (e.g., A375).[14][15]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the drug (e.g., Vemurafenib, administered orally), while the control group receives a vehicle.[16]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed. The efficacy of the drug is determined by comparing the tumor growth in the treated group to the control group.
Visualizations
MAPK/ERK Signaling Pathway with BRAF V600E Mutation
References
- 1. Vemurafenib in melanoma with the BRAF V600E mutation | MDedge [mdedge.com]
- 2. BRAF in Melanoma: Pathogenesis, Diagnosis, Inhibition, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRAF Gene and Melanoma: Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 6. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vemurafenib + Metformin for Melanoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.4. Western Blotting and Detection [bio-protocol.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling CIL56
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of CIL56 (also known as CA3), a small molecule inducer of ferroptosis. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Due to its cytotoxic potential, stringent safety measures must be observed when handling this compound. The following personal protective equipment is mandatory:
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat is required. |
| Respiratory Protection | Fume Hood | All handling of this compound powder and stock solutions must be performed in a certified chemical fume hood. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
| Procedure | Guideline |
| Receiving | Inspect the container for any damage or leaks upon arrival. |
| Storage (Powder) | Store in a tightly sealed container at -20°C for long-term stability (up to 3 years).[1] |
| Storage (Solvent) | Store stock solutions in DMSO at -80°C for up to one year.[1] |
| Weighing | Weigh the powdered compound in a chemical fume hood. |
| Dissolving | Dissolve this compound in high-purity, anhydrous DMSO to prepare stock solutions.[2] |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, pipette tips, and other disposable labware should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused this compound solutions and contaminated media should be collected in a clearly labeled, leak-proof hazardous waste container. Do not dispose of down the drain. |
| Container Disposal | Empty this compound vials should be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous waste. The rinsed vial can then be disposed of as regular lab glass. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound to induce ferroptosis in cancer cell lines.
Cell Culture and Seeding
-
Culture cancer cell lines (e.g., HT-1080) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
This compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Remove the culture medium from the seeded cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Assessment of Cell Viability (MTT Assay)
-
Following the this compound treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced ferroptosis and a general experimental workflow.
Caption: this compound activates ACC1, leading to increased fatty acid synthesis, ROS accumulation, lipid peroxidation, and ultimately ferroptosis.
Caption: A general experimental workflow for studying the effects of this compound on cancer cells.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
